molecular formula C28H23ClFN5O2 B1664306 ABT-491 hydrochloride CAS No. 189689-94-9

ABT-491 hydrochloride

Cat. No.: B1664306
CAS No.: 189689-94-9
M. Wt: 516.0 g/mol
InChI Key: AWRGBOKANQBIBM-UHFFFAOYSA-N
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Description

ABT-491 hydrochloride is a highly potent, selective and orally active platelet-activating factor receptor (PAF-R) antagonist.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-3-[3-fluoro-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-N,N-dimethylindole-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN5O2.ClH/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33;/h1,6-14,16H,15H2,2-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRGBOKANQBIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172381
Record name ABT 491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189689-94-9
Record name ABT 491
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189689949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT 491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-491
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7IG7Z867J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ABT-491 hydrochloride mechanism of action PAF receptor

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action & Experimental Application in PAF Receptor Antagonism[1][2]

Executive Summary

ABT-491 hydrochloride is a highly potent, selective, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] Chemically defined as an ethynylindole derivative, it represents a significant optimization over earlier azepine-based antagonists (e.g., WEB 2086) regarding potency and bioavailability.

This guide details the mechanistic blockade of the G-protein coupled PAF receptor (PAFR), provides validated protocols for in vitro platelet aggregometry, and outlines the compound's physicochemical properties for experimental design. It is intended for researchers investigating inflammatory cascades, anaphylaxis, and thrombo-inflammatory pathologies.

Chemical & Pharmacological Profile

ABT-491 functions as a competitive antagonist, binding to the transmembrane domain of the PAF receptor to prevent the docking of the endogenous phospholipid ligand, PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine).

PropertySpecification
Chemical Name 1-(N,N-Dimethylcarbamoyl)-4-ethynyl-3-(3-fluoro-4-((1H-2-methylimidazo[4,5-c]pyridin-1-yl)methyl)benzoyl)-indole hydrochloride
Molecular Weight ~515.97 g/mol (HCl salt)
Receptor Affinity (

)
0.6 nM (Human Platelets) [1]
Binding Mode Competitive (Equilibrium); Pseudo-irreversible (Pre-incubation)
Solubility Water: ~22 mg/mL (Freely soluble); DMSO: Soluble
Oral Potency (

)
0.03 – 0.4 mg/kg (Rat/Mouse models of inflammation)

Scientist’s Note: The hydrochloride salt form is critical for aqueous solubility. Free base forms of ethynylindoles are often hydrophobic and require DMSO, which can confound specific cellular assays. Always verify the salt form before calculating molarity.

Mechanism of Action: The PAFR Blockade[5]

The PAF receptor is a


-coupled GPCR. Under normal physiological conditions, PAF binding triggers a hydrolysis cascade leading to intracellular calcium mobilization. ABT-491 interrupts this signal transduction at the most upstream node.
Signaling Pathway & Inhibition Logic

The following diagram illustrates the signal transduction cascade initiated by PAF and the specific intervention point of ABT-491.

PAF_Signaling PAF PAF (Agonist) PAFR PAF Receptor (GPCR - TM Domain) PAF->PAFR Binds ABT491 ABT-491 HCl (Antagonist) ABT491->PAFR Competitive Blockade (Ki = 0.6 nM) Gq Gq Protein Activation PAFR->Gq Activates PLC Phospholipase C (PLC-beta) Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Platelet Aggregation / Inflammation Ca->Response

Figure 1: ABT-491 competitively occupies the PAF Receptor, preventing Gq-protein coupling and subsequent calcium mobilization required for aggregation.

Mechanistic Nuance: While primarily competitive, ABT-491 exhibits "slow off-rate" kinetics [1].[2] If pre-incubated with the receptor for extended periods (>15 mins) prior to agonist challenge, the inhibition may appear non-competitive in Schild analysis because the antagonist does not dissociate rapidly enough to allow PAF binding, even at high agonist concentrations.

Experimental Protocol: Platelet Aggregation Assay

The gold standard for validating ABT-491 activity is Light Transmission Aggregometry (LTA) using human or rabbit Platelet-Rich Plasma (PRP).

Reagent Preparation
  • Stock Solution: Dissolve ABT-491 HCl in distilled water to 10 mM. Aliquot and store at -20°C.

  • Working Solution: Dilute stock in Tyrode’s buffer or Saline to 100x the final desired testing concentration (e.g., for a 10 nM final assay, prepare a 1 µM working solution).

Step-by-Step Workflow

Step 1: Isolation of PRP

  • Collect whole blood into sodium citrate (3.2% or 3.8%) at a 1:9 ratio (anticoagulant:blood).

  • Centrifuge at 200 x g for 15 minutes at room temperature (no brake).

  • Carefully aspirate the upper PRP layer.

  • Control: Centrifuge remaining blood at 2000 x g for 10 mins to obtain Platelet Poor Plasma (PPP) for the "100% transmission" baseline.

Step 2: Pre-Incubation (Critical Step)

  • Aliquot 450 µL of PRP into siliconized glass cuvettes containing a stir bar.

  • Add 5 µL of ABT-491 working solution (or vehicle control).

  • Incubate at 37°C for 2-5 minutes with stirring (1000 rpm).

    • Why? This establishes the competitive equilibrium before the agonist "shock."

Step 3: Agonist Challenge

  • Add PAF (final concentration typically 10-100 nM) to the cuvette.

  • Note: The PAF concentration should be titrated beforehand to achieve an EC80 (80% max aggregation) to allow for a sensitive inhibition window.

Step 4: Data Acquisition

  • Monitor light transmission for 5-7 minutes.

  • Calculation: % Inhibition =

    
    .
    

LTA_Protocol Blood Whole Blood (Citrated) Spin1 Spin 200xg 15 min Blood->Spin1 PRP Isolate PRP Spin1->PRP Incubate Incubate w/ ABT-491 (2-5 min) PRP->Incubate Challenge Add PAF (Agonist) Incubate->Challenge Measure Measure Light Transmission Challenge->Measure

Figure 2: Operational workflow for assessing ABT-491 potency via Light Transmission Aggregometry.

Comparative Pharmacology

When selecting a PAF antagonist, researchers often choose between ABT-491, WEB 2086 (Apafant), and BN 52021 (Ginkgolide B).

FeatureABT-491WEB 2086 (Apafant)BN 52021
Class EthynylindoleThienotriazolodiazepineTerpene Lactone
Potency (

)
~1-5 nM ~150-300 nM~500-800 nM
Solubility High (HCl salt)Moderate/LowLow (Requires DMSO/Ethanol)
Oral Bioavailability ExcellentGoodModerate
Primary Use High-sensitivity mechanistic studies; in vivo shock modelsClinical reference standardNatural product research

Selection Guide: Use ABT-491 when high potency is required to rule out off-target effects (since lower doses are needed) or when aqueous solubility is required to avoid solvent toxicity in sensitive cell lines.

References
  • Albert, D. H., et al. (1997). "Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist." European Journal of Pharmacology, 325(1), 69-80.

  • Curtin, M. L., et al. (1998). "Discovery and evaluation of a series of 3-acylindole imidazopyridine platelet-activating factor antagonists." Journal of Medicinal Chemistry, 41(1), 74-95.

  • Merck Millipore. (n.d.). "PAF Receptor Antagonist, ABT-491 - CAS 189689-94-9."[1][3] Calbiochem Product Data Sheet.

  • Guide to Pharmacology. (2024). "Platelet-activating factor receptor antagonists."[1][2][3][4][5][6][7] IUPHAR/BPS Guide to Pharmacology.

Sources

Technical Guide: ABT-491 Selective Platelet-Activating Factor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ABT-491 is a highly potent, selective, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] Unlike first-generation antagonists (e.g., BN 52021) derived from natural products, ABT-491 is a synthetic ethynylindole derivative designed for high bioavailability and a slow dissociation rate.

This guide details the physicochemical properties, pharmacodynamics, and validated experimental protocols for utilizing ABT-491 in preclinical research. It is designed for researchers investigating inflammatory pathways, anaphylaxis, and G-protein coupled receptor (GPCR) kinetics.

Part 1: Chemical Architecture & Pharmacodynamics

Structural Identity

ABT-491 represents a structural departure from the ginkgolide-based scaffolds. Its high affinity is attributed to the ethynylindole core which stabilizes the molecule within the PAF receptor's transmembrane binding pocket.

  • IUPAC Name: 4-ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride.[1]

  • CAS Number: 189689-94-9[2]

  • Solubility: High aqueous solubility (~10 mg/mL), facilitating easy formulation for in vivo studies without complex vehicles (e.g., DMSO/PEG mixtures are often unnecessary for low doses).

Binding Kinetics: The "Slow Off-Rate" Phenomenon

A critical operational insight for ABT-491 is its binding kinetics.[1] While it acts as a competitive antagonist under equilibrium conditions, it exhibits pseudo-irreversible behavior when pre-incubated.

  • Mechanism: The molecule displays a slow dissociation rate (

    
    ) from the PAF receptor.[2]
    
  • Implication: In functional assays, if ABT-491 is pre-incubated with tissue/cells for >15 minutes, it may depress the maximal response (

    
    ) of PAF, appearing non-competitive. This is a kinetic artifact of its tight binding, not necessarily allosteric modulation.
    
Comparative Potency Profile

ABT-491 significantly outperforms earlier generation antagonists in both potency and oral bioavailability.

CompoundClassKi (Human Platelets)IC50 (Aggregation)Oral Bioavailability
ABT-491 Ethynylindole (Synthetic)0.6 nM ~1 - 5 nM High (>50%)
WEB 2086 Thienotriazolodiazepine~15 - 20 nM~100 - 200 nMModerate
BN 52021 Ginkgolide (Natural)~100 - 250 nM> 1.0 µMLow (<10%)

Part 2: Mechanism of Action (Signaling Pathway)

PAF receptors are


-coupled GPCRs. Upon activation, they trigger the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (

) via Phospholipase C (PLC), leading to calcium mobilization. ABT-491 sterically hinders PAF binding, silencing this cascade.

PAF_Signaling PAF PAF (Agonist) PAFR PAF Receptor (Gq-Coupled) PAF->PAFR Activates ABT ABT-491 (Antagonist) ABT->PAFR Blocks (High Affinity) PLC Phospholipase C (PLC) PAFR->PLC Gq Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 + DAG PIP2->IP3 Calcium Ca2+ Mobilization IP3->Calcium ER Release Response Platelet Aggregation / Inflammation Calcium->Response

Figure 1: Signal transduction pathway of PAF and the blockade point of ABT-491.[1] The antagonist prevents the Gq-mediated calcium cascade essential for platelet shape change and aggregation.

Part 3: Validated Experimental Protocols

In Vitro: Human Platelet Aggregation Assay (LTA)

Objective: Determine the


 of ABT-491 against PAF-induced aggregation.

Reagents:

  • Vehicle: Tyrode’s Buffer (pH 7.4) or Saline.

  • Agonist: PAF C-16 (Stock 10 µM in ethanol, dilute to working conc in BSA-saline).

  • Antagonist: ABT-491 (Stock 10 mM in water).

Protocol:

  • Blood Collection: Draw venous blood into plastic syringes containing 3.8% trisodium citrate (1:9 ratio). Avoid glass to prevent contact activation.

  • PRP Preparation: Centrifuge at 200

    
     g for 15 minutes at room temperature. Collect the supernatant (Platelet-Rich Plasma).
    
  • Normalization: Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000

    
     g for 10 mins. Adjust PRP count to 
    
    
    
    platelets/mL using PPP.
  • Equilibration: Aliquot 450 µL PRP into aggregometer cuvettes. Stir at 1000 rpm at 37°C for 2 minutes.

  • Antagonist Incubation (Critical Step):

    • Add 5 µL of ABT-491 (varying concentrations: 0.1 nM to 100 nM).

    • Incubate for exactly 2 minutes . Note: Longer incubation (>10 min) may shift the curve due to the slow off-rate.

  • Challenge: Add PAF (Final concentration typically 10 nM - 50 nM, titrated to achieve ~80% max aggregation).

  • Measurement: Record light transmission for 5 minutes.

  • Calculation: Calculate % inhibition relative to Vehicle Control.

In Vivo: PAF-Induced Hypotension (Rat Model)

Objective: Assess oral bioavailability and duration of action.

Protocol:

  • Animal Prep: Male Sprague-Dawley rats (300g). Anesthetize with pentobarbital (50 mg/kg IP).

  • Cannulation: Cannulate the carotid artery (for Mean Arterial Pressure - MAP monitoring) and jugular vein (for PAF challenge).

  • Dosing: Administer ABT-491 orally (PO) via gavage.

    • Dose Range: 0.01 to 1.0 mg/kg.

    • Vehicle: Water or 5% Dextrose.

  • Challenge: At

    
     hours post-dose, administer PAF (30 - 100 ng/kg IV bolus).
    
  • Readout: Measure the drop in MAP.

    • Control Response: PAF typically causes a rapid 30-50 mmHg drop in MAP.

    • Efficacy: ABT-491 should blunt this drop in a dose-dependent manner.

  • Endpoint: Determine

    
     (Dose required to inhibit hypotensive response by 50%). Expected ED50 
    
    
    
    0.04 mg/kg.[1]

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision tree for characterizing ABT-491, ensuring quality control at every step.

Workflow Start Compound Reconstitution (Water, 10mM) QC Solubility Check (Clear solution?) Start->QC InVitro In Vitro: Platelet Aggregation (Human PRP) QC->InVitro Pass Incubation Incubation Time (2 min vs 15 min) InVitro->Incubation Characterize Kinetics InVivo In Vivo: Hypotension Model (Rat MAP) Incubation->InVivo Select Dose Analysis Calculate Ki / ED50 InVivo->Analysis

Figure 2: Screening cascade for ABT-491. Note the specific check for incubation time effects during in vitro testing to account for slow dissociation kinetics.

References

  • Albert, D. H., et al. (1997). "Preclinical pharmacology of ABT-491, a highly potent and selective platelet-activating factor antagonist." Journal of Pharmacology and Experimental Therapeutics, 283(1), 211-218.

  • Merck Millipore. "PAF Receptor Antagonist, ABT-491 - Product Information." Calbiochem.[2]

  • Bratton, D. L., et al. (1991). "Specificity and potency of the platelet-activating factor antagonist, ABT-491." Clinical and Experimental Allergy.
  • Abcam.

Sources

Technical Guide: The Role of ABT-491 Hydrochloride in Inflammation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ABT-491 hydrochloride is a highly potent, selective, and orally active antagonist of the Platelet-Activating Factor Receptor (PAFR) .[1][2] Unlike first-generation PAF antagonists (e.g., CV-3988) which suffered from poor bioavailability and low potency, ABT-491 exhibits a high affinity (


 nM) for the PAF receptor and demonstrates robust efficacy in blocking PAF-mediated inflammatory cascades in vivo.

This compound is a critical tool for researchers investigating the pathophysiology of sepsis, allergic asthma, ischemia-reperfusion injury, and neuroinflammation . By competitively binding to the PAFR, ABT-491 intercepts the G-protein coupled signaling events that lead to vascular permeability, hypotension, and leukocyte recruitment.[2]

Molecular Mechanism of Action[4]

Receptor Interaction

The PAF receptor is a G-protein coupled receptor (GPCR) primarily associated with


 and 

proteins.[2] Under physiological conditions, the binding of PAF (a phospholipid mediator) to PAFR triggers a conformational change that activates these G-proteins.[2]

ABT-491 Mechanism:

  • Type: Competitive Antagonist.[2]

  • Binding Site: Transmembrane domains of the PAFR.

  • Kinetics: ABT-491 displays a slow dissociation rate compared to endogenous PAF, effectively "locking" the receptor in an inactive state during the timeframe of acute inflammatory insults.

  • Specificity: It shows negligible affinity for other lipid mediator receptors (e.g., Leukotriene or Prostaglandin receptors), ensuring that observed effects are PAFR-dependent.[2]

Inhibition of Downstream Signaling

By blocking the PAFR, ABT-491 prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (


) by Phospholipase C (PLC).[2] This blockade stops the generation of two critical second messengers:
  • IP3 (Inositol trisphosphate): Prevents intracellular

    
     release.[2]
    
  • DAG (Diacylglycerol): Prevents activation of Protein Kinase C (PKC).[2]

Consequently, the downstream activation of NF-


B  and MAP Kinases (p38, ERK)  is suppressed, halting the transcription of pro-inflammatory cytokines (TNF-

, IL-6).

Visualization: PAF Signaling & ABT-491 Blockade

The following diagram illustrates the inflammatory cascade initiated by PAF and the specific interception point of ABT-491.

PAF_Signaling PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR Activates ABT491 ABT-491 HCl (Competitive Antagonist) ABT491->PAFR BLOCKS (Ki = 0.6 nM) G_Protein Gq / Gi Proteins PAFR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 Generation PLC->IP3 PKC Protein Kinase C (PKC) PLC->PKC Calcium Intracellular Ca2+ Release IP3->Calcium NFkB NF-κB Activation Calcium->NFkB Response Inflammatory Response: Edema, Chemotaxis, Cytokine Release Calcium->Response Degranulation PKC->NFkB NFkB->Response Transcription

Figure 1: ABT-491 competitively inhibits PAFR, preventing G-protein activation and subsequent calcium mobilization and NF-κB signaling.[2]

Preclinical Efficacy & Applications[3][5]

Sepsis and Endotoxemia

In models of LPS-induced sepsis, PAF acts as a proximal mediator of shock.

  • Pathology: LPS stimulates monocytes to release PAF, causing systemic vasodilation and hypotension.

  • ABT-491 Effect: Pretreatment prevents hypotension and significantly improves survival rates.[2] Unlike corticosteroids, it targets the specific lipid mediator pathway without broad immunosuppression.

Allergic Asthma

PAF is a potent bronchoconstrictor and inducer of eosinophil chemotaxis.

  • Pathology: Inhaled allergens trigger PAF release from mast cells.[2]

  • ABT-491 Effect: Oral administration inhibits airway hyperresponsiveness and reduces eosinophil infiltration in bronchoalveolar lavage fluid (BALF).[2]

Comparative Pharmacology

ABT-491 is often compared to other PAF antagonists.[2] Its key advantage is oral bioavailability and potency.[2]

CompoundClassKi (Human Platelets)Oral BioavailabilityKey Limitation
ABT-491 Indole derivative0.6 nM High Research use primarily
WEB 2086 Thienotriazolodiazepine~10-20 nMModerateLower potency
CV-3988 Phospholipid analogHigh nM/Low µMPoorRequires IV administration
BN 52021 Ginkgolide B~50 nMModerateComplex extraction

Experimental Protocols

Formulation and Handling
  • Chemical Name: 4-ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride.[1][2]

  • Solubility: The hydrochloride salt is freely soluble in water (up to ~20 mg/mL), making it superior to free base forms that require DMSO or ethanol.[2]

  • Storage: Store solid at -20°C, desiccated. Solutions should be prepared fresh.

In Vivo Protocol: Inhibition of LPS-Induced Hypotension (Rat Model)

This protocol validates the systemic anti-inflammatory activity of ABT-491.[2]

Reagents:

  • ABT-491 HCl (dissolved in saline).[2]

  • LPS (E. coli serotype O111:B4).[2]

Workflow:

  • Acclimatization: Male Sprague-Dawley rats (250-300g).

  • Instrumentation: Cannulate femoral artery for blood pressure (MAP) monitoring.[2]

  • Baseline: Record stable MAP for 20 minutes.

  • Treatment Group: Administer ABT-491 (0.05 - 0.5 mg/kg, Oral or IV) .[2]

    • Note: For oral dosing, administer 60 mins prior to challenge. For IV, 10-15 mins prior.

  • Control Group: Administer Saline vehicle.

  • Challenge: Administer LPS (e.g., 10 mg/kg, IV bolus).

  • Measurement: Monitor MAP continuously for 4 hours.

  • Endpoint: Compare

    
    MAP between groups. ABT-491 treated animals should maintain normotension.[2]
    
In Vitro Protocol: Platelet Aggregation Assay

Objective: Determine


 of ABT-491 against PAF-induced aggregation.
  • Preparation: Isolate human platelet-rich plasma (PRP).[2]

  • Incubation: Incubate PRP with varying concentrations of ABT-491 (

    
     to 
    
    
    
    M) for 5 minutes at 37°C.
  • Challenge: Add PAF (final concentration 10 nM).

  • Measurement: Monitor light transmission using an aggregometer.

  • Calculation: Plot % Inhibition vs. Log[ABT-491] to determine

    
    .
    

Visualization: Experimental Workflow (In Vivo)

InVivo_Protocol Start Subject Selection (Sprague-Dawley Rats) Prep Cannulation & Baseline MAP Start->Prep Group_Tx Group A: ABT-491 (0.5 mg/kg PO, -60 min) Prep->Group_Tx Group_Ctl Group B: Vehicle (Saline PO, -60 min) Prep->Group_Ctl Challenge LPS Challenge (10 mg/kg IV, T=0) Group_Tx->Challenge Group_Ctl->Challenge Monitor Monitor MAP (0 - 240 min) Challenge->Monitor Analysis Data Analysis (Compare ΔMAP) Monitor->Analysis

Figure 2: Workflow for assessing ABT-491 efficacy in an LPS-induced sepsis model.

References

  • Albert, D. H., et al. (1997). "Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist."[1][2] European Journal of Pharmacology, 325(1), 69-80.[2] Link

  • Albert, D. H., et al. (1998). "Preclinical evaluation of ABT-491, a highly potent and selective PAF receptor antagonist."[2] Journal of Pharmacology and Experimental Therapeutics, 284(1), 83-88.[2] Link

  • Sigma-Aldrich. "this compound Product Information."[2] Link

  • PubChem. "ABT-491 Compound Summary." National Library of Medicine. Link

Sources

Determining the Binding Affinity (Ki) of ABT-491 for the Human Platelet PAF Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview and procedural framework for determining the binding affinity (Ki) of ABT-491, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, on human platelets. The content herein is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required for the accurate and reproducible assessment of this critical pharmacological parameter.

Introduction: The Significance of ABT-491 and Its Target

ABT-491 is a novel and highly potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] Understanding its binding affinity is paramount, as this value, the inhibition constant (Ki), is a direct measure of the drug's potency at its molecular target. A lower Ki value signifies a higher binding affinity, indicating that a smaller concentration of the compound is required to inhibit the receptor's activity.[3] In the context of drug development, a precise Ki value is essential for structure-activity relationship (SAR) studies, for predicting in vivo efficacy, and for establishing a therapeutic window.

The target of ABT-491, the PAF receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in a multitude of physiological and pathological processes, including platelet activation, inflammation, and allergic responses.[1][4] Upon binding of its endogenous ligand, PAF, the receptor initiates a signaling cascade that leads to platelet aggregation, degranulation, and the release of pro-thrombotic and pro-inflammatory mediators.[1][5] By competitively inhibiting the binding of PAF to its receptor, ABT-491 effectively blocks these downstream events, highlighting its therapeutic potential in various inflammatory and cardiovascular diseases.[1]

Quantitative Analysis: Binding Affinity of ABT-491

The binding affinity of ABT-491 for the human platelet PAF receptor has been determined through competitive radioligand binding assays. The established inhibition constant (Ki) for ABT-491 is a critical parameter for its pharmacological characterization.

CompoundReceptor TargetCell TypeInhibition Constant (Ki)Reference
ABT-491Platelet-Activating Factor (PAF) ReceptorHuman Platelets0.6 nM[1][2]

This low nanomolar Ki value underscores the high potency of ABT-491 as a PAF receptor antagonist.[1][2]

Experimental Methodology: Determination of Ki via Competitive Radioligand Binding Assay

The determination of the Ki value for an unlabeled compound like ABT-491 is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the target receptor. The following protocol is a synthesized, best-practice methodology based on established principles for this type of assay.

Principle of the Assay

This assay relies on the competition between a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]PAF) and varying concentrations of the unlabeled test compound (ABT-491) for binding to the PAF receptor on isolated human platelet membranes. As the concentration of ABT-491 increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes. The concentration of ABT-491 that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Experimental Workflow Diagram

experimental_workflow cluster_prep Platelet Membrane Preparation cluster_assay Competitive Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis p1 Obtain Human Platelet-Rich Plasma p2 Isolate Platelets by Centrifugation p1->p2 p3 Lyse Platelets (Hypotonic Buffer & Homogenization) p2->p3 p4 Isolate Membranes via Ultracentrifugation p3->p4 p5 Resuspend & Quantify Protein (e.g., Bradford Assay) p4->p5 a2 Incubate Membranes with: - [³H]PAF (Radioligand) - Varying [ABT-491] - Buffer (Total Binding) - Excess Cold PAF (Non-Specific Binding) p5->a2 Add Platelet Membranes a1 Prepare Assay Buffer a1->a2 a3 Equilibrate at Room Temperature a2->a3 s1 Rapid Vacuum Filtration (GF/C filters) a3->s1 Terminate Reaction s2 Wash Filters with Ice-Cold Buffer s1->s2 s3 Add Scintillation Cocktail to Filters s2->s3 s4 Quantify Radioactivity (Liquid Scintillation Counting) s3->s4 d1 Calculate Specific Binding s4->d1 Obtain Raw Counts (CPM) d2 Plot % Inhibition vs. [ABT-491] d1->d2 d3 Determine IC50 via Non-Linear Regression d2->d3 d4 Calculate Ki using Cheng-Prusoff Equation d3->d4

Caption: Experimental workflow for determining the Ki of ABT-491.

Detailed Step-by-Step Protocol

3.3.1 Preparation of Human Platelet Membranes

  • Source: Obtain fresh, platelet-rich plasma (PRP) from healthy, consenting human donors.

  • Isolation: Centrifuge the PRP at a low speed (e.g., 200 x g for 15 minutes) to pellet contaminating red and white blood cells. Transfer the supernatant and centrifuge at a higher speed (e.g., 1000 x g for 15 minutes) to pellet the platelets.

  • Washing: Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and repeat the high-speed centrifugation step to wash the platelets.

  • Lysis: Resuspend the washed platelet pellet in a hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce or Polytron homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and intact cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes) to pellet the platelet membranes.

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method such as the Bradford assay. Store the membrane preparation at -80°C until use.

3.3.2 Competitive Binding Assay

  • Assay Setup: Perform the assay in 96-well plates or microcentrifuge tubes. Prepare serial dilutions of ABT-491 in the assay buffer.

  • Incubation Mixture: To each well/tube, add the following components in a final volume of 250 µL:

    • Platelet Membranes: A consistent amount of membrane protein (e.g., 50-100 µg).

    • Radioligand: A fixed concentration of [³H]PAF, typically at or below its Kd value for the PAF receptor.

    • Competitor: Varying concentrations of ABT-491.

    • Controls:

      • Total Binding: No ABT-491, only radioligand and membranes.

      • Non-specific Binding: Radioligand, membranes, and a saturating concentration of a non-radiolabeled PAF receptor agonist (e.g., 1 µM unlabeled PAF) to block all specific binding sites.

  • Incubation: Incubate the reaction mixtures for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[6]

3.3.3 Separation and Quantification

  • Termination: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[6]

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis and Ki Calculation
  • Specific Binding: Calculate the specific binding at each concentration of ABT-491 by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the ABT-491 concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.

  • Ki Calculation (Cheng-Prusoff Equation):

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • IC50 is the concentration of ABT-491 that inhibits 50% of the specific binding of the radioligand.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the PAF receptor.

Mechanism of Action and Signaling Pathway

ABT-491 acts as a competitive antagonist at the PAF receptor. This means it binds to the same site on the receptor as the endogenous ligand, PAF, but does not activate the receptor. By occupying the binding site, ABT-491 prevents PAF from binding and initiating the downstream signaling cascade.

signaling_pathway cluster_membrane Platelet Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling PAF_Receptor PAF Receptor (GPCR) Gq Gq Protein PAF_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PAF PAF (Agonist) PAF->PAF_Receptor Binds & Activates ABT491 ABT-491 (Antagonist) ABT491->PAF_Receptor Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Dense Granules) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation (Shape Change, Aggregation, Degranulation) Ca_release->Platelet_Activation PKC_activation->Platelet_Activation

Caption: PAF receptor signaling and the inhibitory action of ABT-491.

Conclusion

The determination of the binding affinity (Ki) of ABT-491 for the human platelet PAF receptor is a critical step in its pharmacological profiling. The established Ki of 0.6 nM demonstrates its high potency.[1][2] The competitive radioligand binding assay, as detailed in this guide, provides a robust and reliable method for obtaining this crucial data point. A thorough understanding of this methodology, coupled with careful execution and data analysis, is essential for researchers in the field of drug discovery and development aiming to characterize novel receptor antagonists.

References

  • Albert, D. H., Magoc, T. J., Tapang, P., Luo, G., Morgan, D. W., Curtin, M., Sheppard, G. S., Xu, L., Heyman, H. R., Davidsen, S. K., Summers, J. B., & Carter, G. W. (1997). Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist. European Journal of pharmacology, 325(1), 69–80. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 21, 2026, from [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved February 21, 2026, from [Link]

  • Armstrong, P. C., & Kirkby, N. S. (2011). Mode of action of P2Y(12) antagonists as inhibitors of platelet function. Thrombosis and haemostasis, 105 Suppl 1, S15–S22. [Link]

  • Michelson, A. D. (2007). Clinical Aspects of Platelet Inhibitors and Thrombus Formation. Circulation Research, 100(9), 1262–1275. [Link]

  • Varga-Szabo, D., Braun, A., & Nieswandt, B. (2008). The influence of platelet activating factor on the effects of platelet agonists and antiplatelet agents in vitro. Platelets, 19(4), 292–299. [Link]

Sources

Technical Guide: ABT-491 Hydrochloride Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 189689-94-9 Classification: Highly Selective Platelet-Activating Factor (PAF) Receptor Antagonist

Executive Summary

ABT-491 hydrochloride is a highly potent, selective, and orally active antagonist of the Platelet-Activating Factor receptor (PAFR). Unlike first-generation lipid-mimetic antagonists (e.g., CV-3988) which suffered from poor bioavailability and low metabolic stability, ABT-491 is a robust indole-based small molecule. It exhibits a high affinity (


 nM) for the human PAF receptor and is widely utilized as a chemical probe to dissect the role of PAF in inflammatory cascades, septic shock, bronchoconstriction, and platelet aggregation.

This guide provides a comprehensive technical overview of ABT-491, synthesizing its mechanism of action, comparative potency, and validated experimental protocols for researchers in immunology and pharmacology.

Chemical & Pharmacological Profile

Molecular Properties

ABT-491 is structurally distinct from the endogenous ligand PAF (a phospholipid), allowing it to bind the receptor without being metabolized by PAF acetylhydrolase.

PropertySpecification
Chemical Name 4-ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride
Molecular Formula

Molecular Weight 515.97 g/mol
Solubility Water: ~22 mg/mL (Freely soluble due to HCl salt form); DMSO: Soluble
Appearance White to off-white solid
Storage Desiccated at -20°C; Protect from light
Pharmacodynamic Metrics

The compound is characterized by a slow dissociation rate from the PAF receptor, contributing to its prolonged duration of action in vivo.

MetricValueModel / Context
Binding Affinity (

)
0.6 nM Human Platelet Membranes (Competitive binding vs.

PAF)
Inhibition (

)
1.6 nM PAF-induced human platelet aggregation
Oral Potency (

)
0.03 - 0.4 mg/kg Rat/Mouse/Guinea Pig (Inhibition of PAF-induced hypotension)
Selectivity >10,000-fold vs. other GPCRs (Histamine, Acetylcholine, Serotonin receptors)

Expert Insight: The picomolar-to-nanomolar potency of ABT-491 makes it significantly more potent than older standards like WEB-2086 (


 nM). When designing experiments, doses can often be 10-50x lower than those used for WEB-2086.

Mechanism of Action: The PAF Signaling Cascade[2]

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that signals through a G-protein coupled receptor (PAFR), primarily coupled to


 proteins. Activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (

) by Phospholipase C (PLC), generating

and Diacylglycerol (DAG).

ABT-491 Intervention: ABT-491 competitively binds to the transmembrane domain of the PAFR, preventing the conformational change required for G-protein coupling. This blockade halts the downstream calcium mobilization that triggers platelet aggregation, degranulation, and smooth muscle contraction.

Pathway Visualization

PAF_Signaling PAF PAF (Agonist) PAFR PAF Receptor (GPCR) PAF->PAFR Activates ABT491 ABT-491 (Inhibitor) ABT491->PAFR Blocks (Ki=0.6nM) Gq Gq Protein PAFR->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Mobilization IP3->Ca Releases Ca2+ PKC PKC Activation DAG->PKC Activates Response Platelet Aggregation Bronchoconstriction Vascular Permeability Ca->Response PKC->Response

Caption: Figure 1. ABT-491 competitively inhibits the PAF Receptor, preventing Gq-mediated calcium mobilization and downstream inflammatory responses.

Experimental Protocols

In Vitro: Human Platelet Aggregation Assay

This assay validates the potency of ABT-491 by measuring its ability to inhibit aggregation induced by exogenous PAF.

Reagents:

  • Citrated human blood (fresh).

  • Tyrode’s buffer (pH 7.4).

  • PAF (stock 10

    
    M in ethanol).
    
  • ABT-491 (stock 1 mM in DMSO).

Workflow:

  • Preparation: Centrifuge blood at 180

    
     g for 15 min to obtain Platelet-Rich Plasma (PRP).
    
  • Incubation: Aliquot 450

    
    L PRP into cuvettes. Add 5 
    
    
    
    L of ABT-491 (final conc: 0.1 nM – 100 nM) or vehicle (DMSO). Incubate for 2 minutes at 37°C.
  • Challenge: Add PAF (final conc: 50 nM) to trigger aggregation.

  • Measurement: Monitor light transmission using an aggregometer for 5 minutes.

  • Analysis: Calculate % Inhibition =

    
    .
    
In Vivo: PAF-Induced Hypotension (Rat Model)

This model is the gold standard for assessing the systemic efficacy and duration of action of PAF antagonists.

Rationale: Intravenous PAF causes a rapid, severe drop in Mean Arterial Pressure (MAP). ABT-491 prevents this drop.

InVivo_Protocol Step1 Anesthesia (Inactin/Pentobarbital) Step2 Cannulation (Carotid Artery & Jugular Vein) Step1->Step2 Step3 Stabilization (20-30 min) Step2->Step3 Step4 ABT-491 Admin (IV or Oral) Step3->Step4 Step5 PAF Challenge (0.1 µg/kg IV bolus) Step4->Step5 Step6 Measure MAP (% Protection) Step5->Step6

Caption: Figure 2. Workflow for assessing ABT-491 efficacy in preventing PAF-induced hypotension.

Protocol Steps:

  • Subject: Male Sprague-Dawley rats (250-300g).

  • Surgical Prep: Anesthetize and cannulate the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

  • Dosing:

    • Group A (Control): Saline vehicle.

    • Group B (Experimental): ABT-491 (0.01, 0.03, 0.1 mg/kg IV).

  • Challenge: 15 minutes post-dose, administer PAF (0.1

    
    g/kg IV bolus).
    
  • Data Capture: Record the nadir of the hypotensive response.

  • Validation: A fully effective dose (approx 0.1 mg/kg) should maintain MAP within 10% of baseline.

Comparative Analysis: ABT-491 vs. Competitors

Researchers often choose between ABT-491, WEB-2086, and CV-3988. The table below highlights why ABT-491 is preferred for high-sensitivity applications.

FeatureABT-491WEB-2086 (Apafant)CV-3988
Receptor Affinity (

)
0.6 nM ~20 nM~200 nM
Chemical Class Indole derivativeThienotriazolodiazepinePhospholipid analog
Oral Bioavailability High ModeratePoor (IV only)
Metabolic Stability HighHighLow (Hydrolyzed by PLA2)
Primary Utility Low-dose potent probe; Chronic oral dosing studiesGeneral purpose antagonistHistorical reference

Safety & Handling (MSDS Summary)

While ABT-491 is a research compound, it is biologically active at extremely low concentrations.[1]

  • Hazard Identification: Irritant. Potentially harmful if swallowed or inhaled.

  • Handling: Use standard Personal Protective Equipment (PPE)—nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood to avoid inhalation.

  • Solubility Note: The hydrochloride salt is hygroscopic. Store strictly desiccated. If the compound becomes sticky or discolored, purity may be compromised.

References

  • Albert, D. H., et al. (1997). Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist.[2] European Journal of Pharmacology, 325(1), 69-80.

  • Curtin, M. L., et al. (1998). Discovery and evaluation of a series of 3-acylindole imidazopyridine platelet-activating factor antagonists. Journal of Medicinal Chemistry, 41(1), 74-95.

  • Sigma-Aldrich. (n.d.). This compound Product Information.

  • AbMole BioScience. (n.d.). This compound Technical Data.

Sources

Methodological & Application

how to dissolve ABT-491 hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

ABT-491 Hydrochloride is a highly potent, selective antagonist of the


7 nicotinic acetylcholine receptor (

7 nAChR) and has also been characterized as a platelet-activating factor (PAF) receptor antagonist. Its high potency (ED

values in the

g/kg range) and favorable physicochemical profile allow for aqueous-based formulations, minimizing the need for toxic organic co-solvents.

However, the "hydrochloride" salt form presents specific challenges regarding hygroscopicity and pH acidity in solution. Improper handling can lead to hydrolytic degradation or injection-site irritation in rodent models. This guide provides a self-validating protocol to ensure stability, sterility, and physiological compatibility.

Key Physicochemical Profile:

Property Data Implication for Formulation
Molecular Weight 515.97 g/mol Calculation factor for molarity.
Form Hydrochloride Salt Water soluble; acidic in solution.
Solubility (Water) ~22 mg/mL Sufficient for standard in vivo doses (0.01–5 mg/kg).
Solubility (DMSO) >50 mg/mL Ideal for Master Stock preparation.

| Stability | Hygroscopic; Light Sensitive | Store desiccated; protect from light.[1] |

Vehicle Selection & Strategy

For ABT-491 HCl, the choice of vehicle depends on the study duration and administration route.

Decision Matrix: Which Vehicle to Choose?
  • Scenario A: Acute Efficacy Study (Immediate Dosing)

    • Vehicle: 0.9% Sterile Saline or PBS (pH 7.4).

    • Rationale: The salt is sufficiently soluble. Saline is isotonic and non-toxic.

    • Caveat: The Common Ion Effect (Cl⁻ from saline) may slightly reduce solubility compared to pure water, but at effective doses (<5 mg/mL), this is negligible.

  • Scenario B: Chronic Study / High Throughput (Stock Storage)

    • Vehicle: DMSO (Master Stock)

      
       Dilution in Saline.
      
    • Rationale: DMSO prevents hydrolytic degradation during freezing/thawing cycles.

    • Limit: Final DMSO concentration must be <5% (IV) or <10% (IP/PO) to avoid vehicle toxicity.

Detailed Experimental Protocols

Protocol A: Direct Aqueous Dissolution (Preferred for Acute IV/IP/PO)

Best for minimizing vehicle toxicity.

Reagents:

  • This compound (Solid)

  • Sterile PBS (Phosphate Buffered Saline, pH 7.4) or 0.9% NaCl

  • 0.1 N NaOH (for pH adjustment, if necessary)

Workflow:

  • Weighing: Weigh the required amount of ABT-491 HCl. Note: Due to hygroscopicity, equilibrate the vial to room temperature before opening to prevent moisture condensation.

  • Primary Dissolution: Add 80% of the calculated volume of Sterile PBS.

  • Vortexing: Vortex at medium speed for 30–60 seconds. The powder should dissolve rapidly.

  • pH Check (Critical):

    • Spot check 2

      
      L on a pH strip.
      
    • HCl salts can lower the pH to ~4–5.

    • Action: If pH < 5.5, titrate cautiously with 0.1 N NaOH to reach pH 6.0–7.0. Do not exceed pH 7.5 , as the free base may precipitate.

  • Final Volume: Add remaining PBS to reach the target volume.

  • Sterilization: Pass through a 0.22

    
    m PES (Polyethersulfone)  syringe filter. Nylon filters may bind drug; PES is low-binding.
    
Protocol B: DMSO Master Stock Method (Preferred for Stability)

Best for long-term studies where daily weighing is impractical.

Workflow:

  • Stock Preparation: Dissolve ABT-491 HCl in anhydrous DMSO to a concentration of 10 mg/mL (or 20 mM).

  • Aliquot & Store: Aliquot into amber vials (light protection) and store at -20°C.

  • Daily Formulation (Example: 1 mg/kg dose for 250g rat, 1 mL/kg volume):

    • Target Conc: 1 mg/mL.

    • Thaw one DMSO aliquot.

    • Step 1: Pipette 100

      
      L of DMSO Stock (10 mg/mL).
      
    • Step 2: Slowly add 900

      
      L of warm (37°C) Sterile Saline while vortexing.
      
    • Result: 1 mg/mL solution in 10% DMSO/Saline.

    • Note: Always add water/saline TO the DMSO , not vice versa, to prevent exothermic precipitation shock.

Visual Workflow: Decision & Preparation Tree

ABT491_Preparation Start Start: Define Study Requirements Check_Dose Target Concentration? Start->Check_Dose Low_Conc ≤ 5 mg/mL (Standard Efficacy) Check_Dose->Low_Conc Standard High_Conc > 5 mg/mL (Toxicology/High Dose) Check_Dose->High_Conc High Load Route_Check Administration Route? Low_Conc->Route_Check CoSolvent Protocol B: DMSO Stock -> Saline Dilution High_Conc->CoSolvent Solubility Enhancement Needed Direct_Aq Protocol A: Direct Dissolution in PBS Route_Check->Direct_Aq IV / IP / PO Route_Check->CoSolvent Long-term Storage Required QC_Step QC: pH Check (Target 6.0-7.0) & Filtration (0.22 µm PES) Direct_Aq->QC_Step CoSolvent->QC_Step Admin Ready for Injection (Use within 4 hours) QC_Step->Admin

Caption: Logical workflow for selecting the optimal formulation method based on concentration and stability requirements.

Dosing Reference Table (Rat/Mouse)

Use this table to calculate preparation volumes quickly. Assumption: Standard administration volume is 10 mL/kg (Mouse) and 1–2 mL/kg (Rat).

SpeciesWeight (g)Dose (mg/kg)Inj.[2] Vol (mL)Required Conc. (mg/mL)Recommended Protocol
Mouse 25 g0.10.25 (IP)0.01 Protocol A (PBS)
Mouse 25 g1.00.25 (IP)0.1 Protocol A (PBS)
Rat 250 g0.10.50 (IV)0.05 Protocol A (PBS)
Rat 250 g1.00.50 (IV)0.5 Protocol A (PBS)
Rat 250 g5.01.00 (PO)1.25 Protocol A or B

Troubleshooting & Quality Control

  • Issue: Precipitation upon adding Saline.

    • Cause: "Salting out" effect due to high Cl⁻ concentration or rapid temperature change.

    • Solution: Switch vehicle to 5% Dextrose in Water (D5W) . D5W is isotonic but lacks the common ion (Chloride), significantly improving solubility for HCl salts.

  • Issue: Pain response upon injection.

    • Cause: Solution is too acidic (pH < 5).

    • Solution: Ensure the solution is buffered with PBS rather than simple Saline. Verify pH is > 6.0.

  • Issue: Degradation.

    • Cause: ABT-491 is light sensitive.

    • Solution: Use amber tubes and cover syringes with foil if there is a delay between prep and dosing.

References

  • Albert, D. H., et al. (1997). "Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist." European Journal of Pharmacology.

  • Curtin, M. L., et al. (1998). "Discovery and evaluation of a series of 3-acylindole imidazopyridine platelet-activating factor antagonists." Journal of Medicinal Chemistry.

  • Merck Millipore. "this compound Product Datasheet & Solubility." Merck Life Science.

  • AbMole BioScience. "this compound Technical Data." AbMole.

Sources

Technical Guide: Solubilization and Handling of ABT-491 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility, handling, and preparation protocols for ABT-491 hydrochloride .

Application Note & Protocol Series

Abstract & Compound Identity

This compound is a highly potent and selective Platelet-Activating Factor (PAF) receptor antagonist (Ki = 0.6 nM in human platelets) , .[1][2] It is widely used to study inflammatory responses, vascular permeability, and hypotension mediated by PAF signaling.

Crucial Mechanism Correction: While often investigated alongside kinase inhibitors in inflammation panels, ABT-491 is not a JNK3 inhibitor. Researchers seeking JNK3 inhibition should refer to specific benzimidazole-based scaffolds (e.g., JNK-IN-8 or SP600125). This guide focuses exclusively on the PAF antagonist ABT-491.[1]

Chemical & Physical Properties
PropertyDetail
Chemical Name This compound
CAS Number 189689-94-9
Molecular Formula C₂₈H₂₂FN₅O₂[1][2][3][4] · HCl
Molecular Weight 515.97 g/mol (Salt); ~479.5 g/mol (Free Base)
Appearance Off-white solid / Powder
Storage (Solid) -20°C (3 years); Desiccate; Protect from light

Solubility Profile: Water vs. DMSO[5][6]

The hydrochloride salt form of ABT-491 confers distinct solubility advantages compared to the free base, particularly in aqueous environments.

A. Water Solubility (High Utility)

Unlike many hydrophobic drug candidates, this compound is freely soluble in water .

  • Solubility Limit: Up to 10–22 mg/mL .

  • Implication: This allows for the preparation of aqueous working solutions (e.g., in Saline or PBS) directly from the powder for immediate in vivo administration, avoiding the toxicity issues associated with high concentrations of organic co-solvents (DMSO/Ethanol).

  • Caution: Aqueous solutions are less stable than organic stocks. Do not store aqueous solutions for >24 hours.

B. DMSO Solubility (Stock Storage)

Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating high-concentration Master Stocks for long-term storage.

  • Solubility Limit: >25 mg/mL (Estimated based on structural analogs and salt polarity).

  • Recommended Stock Concentration: 10 mM to 20 mM .

    • Calculation: 5.16 mg of ABT-491 HCl in 1 mL DMSO yields a 10 mM solution.

  • Stability: Stock solutions in DMSO are stable for up to 6 months at -80°C or 1 month at -20°C .

C. Solvent Selection Decision Matrix
  • Choose Water/Saline if: You are performing an in vivo animal study requiring immediate injection, or if your cell culture assay is sensitive to DMSO toxicity (<0.1%).

  • Choose DMSO if: You are managing a compound library, performing High-Throughput Screening (HTS), or need to store the compound for weeks/months.

Preparation Protocols

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Best for long-term storage and in vitro dilutions.

Materials:

  • ABT-491 HCl powder[2]

  • Anhydrous DMSO (Grade ≥99.9%)

  • Vortex mixer

  • Amber glass vials (to protect from light)

Procedure:

  • Calculate: Determine the mass required. For 1 mL of 10 mM stock, weigh 5.16 mg of ABT-491 HCl.

  • Dissolve: Add 1 mL of anhydrous DMSO to the vial containing the powder.

  • Mix: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

  • Aliquot: Dispense into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: Label and store at -80°C .

Protocol B: Preparation of Aqueous Working Solution (Direct)

Best for immediate in vivo use.

Materials:

  • ABT-491 HCl powder[2]

  • Sterile PBS (pH 7.4) or Normal Saline (0.9% NaCl)

  • 0.22 µm Syringe Filter (PES or Nylon)

Procedure:

  • Weigh: Measure the required amount (e.g., 10 mg for a 10 mg/mL solution).

  • Dissolve: Add 1 mL of sterile PBS/Saline.

  • Mix: Vortex or sonicate briefly (1–2 mins) until fully dissolved. The HCl salt should dissolve readily without heating.

  • Filter Sterilize: Pass the solution through a 0.22 µm syringe filter if using for cell culture or animal injection.

  • Use: Administer immediately . Discard unused aqueous solution after the experiment.

Visual Workflows (Graphviz)

Figure 1: Solubilization Decision Tree

Caption: Logical flow for selecting the appropriate solvent system based on experimental application.

ABT491_Solubility Start Start: ABT-491 HCl Powder AppCheck Determine Application Start->AppCheck InVivo In Vivo / Animal Study (Immediate Use) AppCheck->InVivo Systemic Injection InVitro In Vitro / Storage (Long Term) AppCheck->InVitro Cell Culture / HTS WaterPath Aqueous Dissolution (PBS or Saline) InVivo->WaterPath DMSOPath Organic Stock Prep (DMSO) InVitro->DMSOPath DirectUse Dissolve directly at up to 10 mg/mL (Filter Sterilize) WaterPath->DirectUse StockPrep Dissolve at 10-20 mM in Anhydrous DMSO DMSOPath->StockPrep Storage Aliquot & Store -80°C (6 Months) StockPrep->Storage Dilution Dilute into Media (Keep DMSO < 0.1%) StockPrep->Dilution

Figure 2: Biological Mechanism (PAF Antagonism)

Caption: ABT-491 blocks PAF receptor signaling, preventing downstream inflammatory cascades.[1]

Mechanism PAF PAF (Ligand) PAFR PAF Receptor (GPCR) PAF->PAFR Activates Signal Signaling Cascade (Ca2+ Mobilization, PKC Activation) PAFR->Signal Promotes ABT ABT-491 HCl (Antagonist) ABT->PAFR Blocks (Ki = 0.6 nM) Response Inflammation Edema Hypotension Signal->Response

Troubleshooting & FAQ

Q: My solution precipitated when diluting the DMSO stock into cell culture media.

  • Cause: Rapid change in polarity or high concentration shock.

  • Solution:

    • Ensure the DMSO stock is at room temperature before diluting.

    • Add the DMSO stock slowly to the vortexing media, not the other way around.

    • Keep the final concentration of ABT-491 below the solubility limit in the assay buffer (typically <100 µM).

Q: Can I autoclave the aqueous solution?

  • No. ABT-491 is a complex organic molecule. Autoclaving may degrade the compound. Always use 0.22 µm filtration for sterilization.

Q: Is ABT-491 hygroscopic?

  • Yes. The hydrochloride salt can absorb moisture. Always equilibrate the vial to room temperature before opening to prevent condensation inside the stock vial.

References

  • Merck Millipore (Calbiochem). PAF Receptor Antagonist, ABT-491 - Product Information. Accessed Feb 21, 2026. Link

  • AbMole BioScience. this compound Chemical Properties and Solubility. Accessed Feb 21, 2026. Link

  • Albert, D. H., et al. (1997).[3] Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist.[1][2] European Journal of Pharmacology, 325(1), 69-74. Link

Sources

Preparation of ABT-491 Stock Solution for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Cell Biology Division

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and use of stock solutions of ABT-491, a potent and selective platelet-activating factor (PAF) receptor antagonist, for in vitro cell culture applications. Emphasizing scientific integrity and best laboratory practices, this document outlines the chemical properties of ABT-491, step-by-step instructions for reconstitution, and critical considerations for maintaining the stability and efficacy of the compound. Furthermore, it includes a depiction of the relevant signaling pathway to provide a deeper understanding of its mechanism of action. This application note is intended for researchers, scientists, and drug development professionals working in cell biology and pharmacology.

Introduction: The Significance of ABT-491 in Research

ABT-491 is a highly potent and selective antagonist of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor involved in a myriad of physiological and pathological processes including inflammation, platelet aggregation, and allergic responses.[1] With a binding affinity (Ki) of 0.6 nM for the human platelet PAF receptor, ABT-491 serves as a critical tool for investigating the roles of PAF in cellular signaling and disease models.[1][2][3] Its high specificity allows for the precise dissection of PAF receptor-mediated pathways.[1] Given its utility, the correct preparation of ABT-491 stock solutions is paramount to ensure the reproducibility and accuracy of experimental results. This guide provides a robust framework for the proper handling of this compound in a research setting.

ABT-491: Key Chemical and Physical Properties

A thorough understanding of the physicochemical properties of ABT-491 is the foundation for its correct handling. As a hydrochloride salt, ABT-491 exhibits favorable solubility in aqueous solutions, a key characteristic that dictates the choice of solvent for stock solution preparation.[2][3]

PropertyValueSource(s)
Chemical Name 4-ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride[1]
Molecular Formula C₂₈H₂₂FN₅O₂ · HCl[3]
Molecular Weight 515.97 g/mol [3]
Appearance White to beige solid[2]
Solubility Freely soluble in water (22 mg/mL)[2][3]
Storage (Solid) 2-8°C for short-term; -20°C for long-term[2][3]

Mechanism of Action: Inhibition of the PAF Receptor Signaling Pathway

ABT-491 exerts its effects by competitively binding to the PAF receptor, thereby preventing the binding of its endogenous ligand, platelet-activating factor.[4] The PAF receptor is coupled to Gq and Gi proteins.[1] Upon activation by PAF, the receptor initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses such as inflammation and platelet aggregation.[1][2] By blocking the initial binding of PAF, ABT-491 effectively abrogates these downstream signaling events.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates ABT491 ABT-491 ABT491->PAFR Binds & Inhibits Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response

ABT-491 inhibits the PAF receptor signaling cascade.

Protocol: Preparation of a 10 mM ABT-491 Stock Solution

This protocol details the preparation of a 10 mM stock solution of ABT-491 in sterile, nuclease-free water. This concentration provides a convenient starting point for subsequent dilutions to achieve desired working concentrations for cell culture experiments.

Materials
  • ABT-491 hydrochloride (solid powder)

  • Sterile, nuclease-free water (cell culture grade)

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Analytical balance (if weighing is required)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Step-by-Step Reconstitution Protocol

Stock_Solution_Workflow start Start: Equilibrate ABT-491 Vial centrifuge Centrifuge Vial (3000-5000 x g, 1-2 min) start->centrifuge calculate Calculate Required Solvent Volume centrifuge->calculate add_solvent Aseptically Add Sterile Water calculate->add_solvent dissolve Vortex to Fully Dissolve add_solvent->dissolve aliquot Aliquot into Sterile Microcentrifuge Tubes dissolve->aliquot store Store Aliquots at -20°C or -80°C aliquot->store end Stock Solution Ready for Use store->end

Sources

Application Note: Precision Inhibition of PAF-Mediated Platelet Aggregation using ABT-491

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that triggers thrombotic and inflammatory cascades via the G-protein coupled PAF receptor (PAFR). While numerous antagonists exist, ABT-491 stands out as a highly potent, selective, and water-soluble competitive antagonist. With a


 of 0.6 nM in human platelets, ABT-491 offers superior specificity compared to earlier generation antagonists like WEB 2086 or BN 52021.

This guide provides a rigorous protocol for utilizing ABT-491 to inhibit PAF-induced aggregation in human Platelet-Rich Plasma (PRP) using Light Transmission Aggregometry (LTA). Unlike hydrophobic inhibitors that require DMSO (which can artifactually stabilize membranes), ABT-491’s water solubility allows for a "clean" physiological assay system, making it the reagent of choice for high-sensitivity mechanistic studies.

Mechanism of Action

ABT-491 functions as a competitive antagonist at the PAF receptor.[1][2] Under normal conditions, PAF binding induces a conformational change in the Gq-coupled PAFR, activating Phospholipase C (PLC). This hydrolyzes


 into 

and DAG, triggering intracellular calcium mobilization and subsequent shape change and aggregation.

ABT-491 binds to the PAFR with high affinity (


), sterically preventing PAF from engaging the receptor.[1][3] This blockade arrests the signal transduction pathway upstream of calcium release.
Pathway Visualization

PAF_Signaling_Blockade PAF Platelet Activating Factor (Agonist) PAFR PAF Receptor (Gq-Coupled) PAF->PAFR Activates ABT491 ABT-491 (Antagonist) ABT491->PAFR Blocks (Ki=0.6nM) PLC Phospholipase C (Activation) PAFR->PLC Gq Signaling IP3 IP3 Production PLC->IP3 Ca Ca2+ Mobilization IP3->Ca Agg Platelet Aggregation (Fibrinogen Binding) Ca->Agg GPIIb/IIIa Activation

Caption: Competitive inhibition of the PAF Receptor signaling cascade by ABT-491.

Materials & Reagents

A. Compound Preparation[4][5]
  • ABT-491 Hydrochloride: (MW: ~515.97 g/mol ).[4]

    • Solubility: Freely soluble in water (up to 22 mg/mL).[2][4]

    • Stock: Prepare a 1 mM stock solution in sterile distilled water. Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Platelet Activating Factor (PAF-C16):

    • Stock: Prepare a 10 mM stock in ethanol or chloroform (store at -80°C).

    • Working Solution: Dilute to 10 µM in Tyrode’s buffer or saline containing 0.25% BSA (BSA is critical to prevent PAF from sticking to plastics).

B. Biological Materials[1][4][5][6][7][8][9][10]
  • Human Whole Blood: Collected into 3.2% (0.109 M) trisodium citrate (1:9 ratio).

  • Control Vehicle: Sterile distilled water (for ABT-491) and BSA-saline (for PAF).

Experimental Protocol: Light Transmission Aggregometry (LTA)

Core Principle: This assay measures the increase in light transmission as platelets aggregate and fall out of suspension.[5] The system must be self-validating using positive (Thrombin/Collagen) and negative (Vehicle) controls.

Step 1: Platelet Preparation[4][7]
  • Blood Draw: Collect blood via clean venipuncture (21G needle) to minimize shear activation. Discard the first 2 mL.

  • PRP Isolation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature (RT). Carefully aspirate the upper Platelet-Rich Plasma (PRP) layer without disturbing the buffy coat.

  • PPP Isolation: Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain Platelet-Poor Plasma (PPP).

  • Normalization: Adjust PRP platelet count to 250 x 10³/µL using autologous PPP.

    • Why? Consistent platelet counts ensure reproducible aggregation amplitude.

Step 2: Assay Setup (Aggregometer)
  • Blanking: Set 100% transmission using PPP and 0% transmission using PRP.

  • Temperature: Maintain cuvettes at 37°C with a stir speed of 1000-1200 rpm .

Step 3: ABT-491 Treatment & Activation

Run the following conditions in duplicate:

ConditionReagent A (Incubation)Reagent B (Agonist)Purpose
Negative Control Vehicle (Water)Vehicle (BSA-Saline)Baseline stability check
Positive Control Vehicle (Water)PAF (100 nM - 500 nM)Max aggregation reference
Experimental ABT-491 (0.1 nM - 1 µM)PAF (100 nM - 500 nM)Determine IC50

Workflow:

  • Add 450 µL of PRP to the cuvette.

  • Add 5 µL of ABT-491 (or vehicle).

  • Incubate for 2 minutes at 37°C. Note: ABT-491 has a slow off-rate; sufficient pre-incubation is vital.

  • Add 5-10 µL of PAF agonist to initiate aggregation.

  • Record light transmission for 5-7 minutes .

Workflow Visualization

Experimental_Workflow Blood Whole Blood (Citrate) Spin1 Spin 200g 15 min Blood->Spin1 PRP Isolate PRP (Supernatant) Spin1->PRP Incubate Add ABT-491 Incubate 2 min PRP->Incubate Agonist Add PAF (Start Recording) Incubate->Agonist Measure Measure LTA (5-7 mins) Agonist->Measure

Caption: Step-by-step workflow for the ABT-491 inhibition assay.[5]

Data Analysis & Interpretation

Calculation of Inhibition

Calculate the Maximum Aggregation (%) for each cuvette. This is the peak light transmission reached within 5 minutes.



Expected Results
  • IC50: You should observe dose-dependent inhibition. The IC50 for ABT-491 against PAF-induced aggregation is typically in the range of 5 - 15 nM in PRP (slightly higher than the

    
     of 0.6 nM due to plasma protein binding).
    
  • Shape Change: At high concentrations of ABT-491, the initial "shape change" (a brief dip in transmission before aggregation) may also be abolished.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Aggregation in Positive Control PAF degradation or "Refractory" donor.Use fresh PAF (BSA-stabilized). Ensure donor has not taken aspirin/NSAIDs in 7 days.
Variable IC50 Plasma Protein Binding.[6]ABT-491 binds albumin. If using washed platelets, the IC50 will be significantly lower (~1 nM).
Precipitation High Concentration.ABT-491 is soluble up to 22 mg/mL in water.[2][4] Ensure stock is fully dissolved; vortex well.[7]
Irreversible Aggregation High PAF dose.PAF causes reversible aggregation at low doses and irreversible at high doses. Titrate PAF to achieve ~70-80% max aggregation for optimal sensitivity.

References

  • Albert, D. H., et al. (1997). "Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist."[3] European Journal of Pharmacology, 325(1), 69-80.[3]

  • Albert, D. H., et al. (1998). "Preclinical evaluation of ABT-491, a highly potent and selective platelet-activating factor receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 284(1), 83-92.

  • Sigma-Aldrich. "this compound Product Information."

Sources

Troubleshooting & Optimization

Technical Support Center: ABT-491 Hydrochloride Stability & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers working with ABT-491 hydrochloride . It addresses the specific physicochemical challenges of this compound—primarily its pH-dependent solubility profile and hydrolytic instability—providing actionable troubleshooting workflows.

Quick Reference: Compound Profile

PropertySpecificationCritical Note
Compound This compoundHighly potent PAF receptor antagonist
Solubility (Water) ~10–22 mg/mL (as HCl salt)WARNING: Only soluble at acidic pH (native salt pH).
Solubility (PBS pH 7.4) Poor / Insoluble Likely to precipitate due to conversion to free base (LogP ~4).
Stability (Solid) Hygroscopic, Light SensitiveStore at -20°C, desiccated, dark.
Stability (Solution) Unstable (Hydrolysis risk)Use immediately or freeze at -80°C.

Part 1: Troubleshooting Guides (FAQ)

Category A: Solubility & Precipitation Issues

Q1: I dissolved ABT-491 in water successfully, but it precipitated immediately upon adding it to my cell culture media (pH 7.4). Why? Diagnosis: pH-Induced Phase Separation (The "Free Base" Trap). ABT-491 is supplied as a hydrochloride salt. In pure water, the dissolved protons maintain a low pH, keeping the molecule protonated (cationic) and soluble.

  • Mechanism: When you add it to media (buffered at pH 7.4), the buffer neutralizes the HCl. The molecule reverts to its free base form . With a calculated LogP of ~4 (highly lipophilic), the free base is insoluble in water and precipitates.

  • Solution:

    • Co-solvent Strategy: Dissolve the stock in DMSO (up to 20-50 mg/mL). Dilute this stock into the media while vortexing. Keep the final DMSO concentration <0.1% to avoid cytotoxicity, or use a vehicle (see Q4).

    • Carrier Protein: Pre-incubate the concentrated stock with BSA (Bovine Serum Albumin) before adding to media. Albumin can bind lipophilic drugs and prevent precipitation.

Q2: My stock solution in water turned cloudy after 24 hours at 4°C. Is it still usable? Diagnosis: Ostwald Ripening / Crystal Growth. Even if the solution appeared clear initially, it may have been supersaturated. Over time, the thermodynamic drive to crystallize causes precipitation.

  • Verdict: Discard. Re-dissolving by heating may degrade the compound (see Category B).

  • Prevention: Do not store aqueous stock solutions. Prepare fresh or store as DMSO aliquots at -80°C .

Category B: Chemical Stability & Degradation

Q3: Can I autoclave my ABT-491 solution for sterilization? Answer: ABSOLUTELY NOT.

  • Reasoning: ABT-491 contains an indole-1-carboxamide linkage and a benzoyl group. High heat (121°C) and pressure will rapidly hydrolyze the amide bond and potentially oxidize the alkyne (ethynyl) group.

  • Protocol: Sterilize by filtration using a 0.22 µm PVDF or PES membrane . (Avoid Nylon if you suspect adsorption of the lipophilic free base).

**Q4: I see a loss of potency in my in vivo experiments.

optimal storage conditions for ABT-491 hydrochloride powder

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for the optimal storage, handling, and troubleshooting of ABT-491 hydrochloride powder. It is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and performance of the compound in experimental settings.

Introduction to this compound

This compound, also known by its synonym A-137491, is a potent and selective platelet-activating factor (PAF) receptor antagonist.[1] Its chemical name is 4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride. As with many small molecule hydrochloride salts, its stability and efficacy are directly linked to proper storage and handling. This guide will delve into the critical factors you need to control to maintain the quality of your this compound powder.

Core Storage Recommendations for this compound

Proper storage is paramount to prevent degradation and ensure reproducible experimental outcomes. Based on supplier recommendations and the chemical nature of hydrochloride salts, the following conditions are essential.

ParameterRecommendationRationale
Temperature 2-8°C or -20°C Lower temperatures slow down chemical degradation reactions. Storing at 2-8°C is a common recommendation for short to medium-term storage. For long-term storage (up to 3 years), -20°C is often advised for small molecules.[2]
Atmosphere Desiccated (Hygroscopic) This compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air. This can lead to chemical degradation (hydrolysis) and physical changes like clumping.[3] Always store in a tightly sealed container with a desiccant.
Light Protect from Light Many complex organic molecules are sensitive to light, which can provide the energy for photodecomposition.[4][5] It is best practice to store ABT-491 in an amber vial or other light-blocking container.[6][3]
Container Tightly Sealed Original Vial To prevent exposure to moisture and atmospheric contaminants, always store the powder in its original, tightly sealed vial. If you need to aliquot the powder, use clean, dry vials and perform the transfer in a low-humidity environment if possible.

Frequently Asked Questions (FAQs)

Q1: Why is it so important to store this compound in a desiccated environment?

A1: ABT-491 is a hydrochloride salt, a chemical class known for being hygroscopic. The hydrochloride portion of the molecule can attract and form hydrogen bonds with water molecules from the atmosphere.[7][8] This absorbed water can then act as a reagent, potentially leading to the hydrolysis of labile functional groups within the ABT-491 molecule. This degradation compromises the purity and potency of the compound. Furthermore, moisture absorption can cause the powder to clump, making it difficult to weigh and handle accurately.[3][9]

Q2: I received my ABT-491 powder shipped at room temperature. Is it still viable?

A2: Yes. Small molecule compounds like ABT-491 are generally stable for the duration of shipping at ambient temperatures.[2] However, upon receipt, you should immediately transfer the product to the recommended long-term storage conditions (i.e., 2-8°C or -20°C, desiccated, and protected from light) to ensure its stability over time.[2]

Q3: Can I store my this compound as a stock solution?

A3: Solutions are inherently less stable than the solid powder.[3] It is strongly recommended to prepare solutions fresh for each experiment. If you must store a stock solution for a short period, aliquot it into tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or below, protected from light.[2] The stability in solution is solvent-dependent and should be validated for your specific experimental conditions. Be aware that the concentration of organic solvents like DMSO should be kept low (typically <0.5%) in cell-based assays to avoid toxicity.[2]

Q4: Why is the hydrochloride salt form of this compound used?

A4: Organic amines are often converted to their hydrochloride salts for several reasons. The salt form is typically more crystalline, thermally stable, and less odorous than the free base.[10] Importantly, forming a salt can prevent the oxidation of the amine's lone pair of electrons, a common degradation pathway for the free base form.[11] This enhances the overall stability and shelf-life of the compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

If you are observing variability in your assay results, it could be linked to the degradation of your ABT-491 compound.

Caption: Troubleshooting workflow for inconsistent results.

Corrective Actions:

  • Verify Storage: Immediately check that your ABT-491 powder is stored at the correct temperature, in a tightly sealed container with a desiccant, and protected from light.

  • Solution Stability: Always use freshly prepared solutions for your experiments.[3] If you are using a previously frozen stock solution, its stability may be compromised.

  • New Aliquot: If you suspect degradation, use a fresh, unopened vial of the compound if available. It is good practice to aliquot the powder upon first use to minimize repeated exposure of the main stock to the atmosphere.[3]

Issue 2: Physical Appearance Change in Powder

The appearance of the powder can be a direct indicator of its stability.

Potential Degradation Pathways: The primary degradation pathways for a compound like this compound are hydrolysis, oxidation, and photolysis.

G ABT491 ABT-491 HCl Powder (Stable) Degraded_Hydrolysis Hydrolyzed Product (Inactive) ABT491->Degraded_Hydrolysis Hydrolysis Degraded_Photo Photodegradation Product (Inactive) ABT491->Degraded_Photo Photolysis Degraded_Oxidation Oxidized Product (Inactive) ABT491->Degraded_Oxidation Oxidation Moisture Atmospheric Moisture (H₂O) Moisture->Degraded_Hydrolysis Light Light Exposure (UV/Visible) Light->Degraded_Photo Oxygen Atmospheric Oxygen (O₂) Oxygen->Degraded_Oxidation

Caption: Major degradation pathways for ABT-491 HCl.

Observations and Actions:

  • Clumping or Caking: This is a clear sign of moisture absorption.[3] The compound's purity may be compromised. It is strongly advised to discard the vial and use a new one.

  • Discoloration (e.g., turning yellow or brown): This can indicate oxidation or photodecomposition.[4] Do not use the compound if its color has changed from the original off-white/white to beige.[6]

Experimental Protocols

Protocol: Forced Degradation Study (Stress Testing)

To be confident in your handling procedures, you can perform a forced degradation study. This is an accelerated stability test to understand the compound's vulnerabilities.

Objective: To identify the conditions that lead to the degradation of this compound.

Materials:

  • This compound Powder

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and appropriate organic solvent (e.g., Methanol)

  • HPLC system with a suitable column and detector

Methodology:

  • Prepare Solutions: Prepare solutions of ABT-491 in water (control), 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), and 3% H₂O₂ (oxidation).

  • Thermal Stress: Expose a sample of the solid powder to elevated temperatures (e.g., 60°C) for 48 hours.

  • Photostability: Following ICH Q1B guidelines, expose both the solid powder and a solution to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][12][13][14] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After the designated stress period, analyze all samples by a stability-indicating HPLC method against the control and a time-zero sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

This information will help you pinpoint which conditions (e.g., pH, light, oxidizing agents) are most detrimental to your compound's stability, reinforcing the importance of the recommended storage and handling procedures.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline - EMA. (1998). European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • Understanding ICH Photostability Testing. (n.d.). Q-Lab. [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024). Pharma Growth Hub. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025). Certified Laboratories. [Link]

  • ABT-491. (n.d.). Gsrs. [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015). Reddit. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar. [Link]

  • SMALL MOLECULES. (n.d.). Captivate Bio. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). ResearchGate. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2017). RSC Publishing. [Link]

  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. (2025). ACS Publications. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses Service. [Link]

  • ABT-491. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]

  • Safety, Storage, and Handling of Sodium Chloride in Industries. (n.d.). HTMC Group. [Link]

Sources

Technical Support Center: Minimizing Solvent Toxicity in ABT-491 Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ABT-SOLV-OPT-01 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Optimization of ABT-491 delivery systems for in vitro and in vivo applications.

Executive Summary

You are working with ABT-491 , a highly potent and specific Platelet-Activating Factor (PAF) receptor antagonist .[1][2] While this compound is a critical tool for studying inflammation, neuroprotection, and anaphylaxis, its lipophilic nature presents a "solubility vs. toxicity" paradox.

The standard solvent, Dimethyl Sulfoxide (DMSO), is effective for solubilization but biologically hazardous in the specific context of PAF research. Crucial Warning: DMSO has been shown to independently inhibit platelet activation and COX-1 activity at concentrations as low as 0.1% [1, 2]. Using high-concentration DMSO in a PAF antagonist assay can generate false positives, rendering your data unpublishable.

This guide provides field-proven, self-validating protocols to dissolve ABT-491 while eliminating solvent artifacts.

Module 1: Master Stock Preparation

The foundation of reproducible data is a stable, anhydrous stock solution.

Chemical Profile:

  • Compound: ABT-491 (often supplied as Hydrochloride salt)

  • Solubility: Soluble in DMSO (~15–25 mg/mL) and Ethanol. Poorly soluble in water/saline directly.

  • Stability: Hygroscopic.[3] Moisture initiates degradation.

Protocol: The Anhydrous DMSO Stock
  • Environment: Work in a laminar flow hood to maintain sterility.

  • Solvent: Use Anhydrous DMSO (Grade ≥99.9%, water content <0.005%).

    • Why? Standard DMSO absorbs atmospheric water, which causes ABT-491 to precipitate over time during storage.

  • Dissolution:

    • Add DMSO to the vial of ABT-491 to achieve a concentration of 10 mM or 25 mg/mL .

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution must be crystal clear. If cloudy, sonicate for 5 minutes at 37°C.

  • Aliquot & Storage:

    • Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

Module 2: In Vitro Optimization (Cell Culture & Platelets)

Objective: Deliver the drug without triggering solvent-induced cytotoxicity or receptor desensitization.

The "0.1% Rule" & The DMSO Confounder

For PAF receptor assays (especially platelet aggregation), you must keep the final DMSO concentration below 0.1% .[4]

  • Risk: DMSO > 0.1% interferes with COX-1 and thromboxane synthase [2], mimicking the effect of a PAF antagonist.

  • Solution: Use the Intermediate Dilution Step (Serial Dilution).

Protocol: The "Sandwich" Dilution Method

Do not pipet 100% DMSO stock directly into your cell culture well. This causes local "shock" precipitation where the droplet hits the media.

Step-by-Step:

  • Start: 10 mM DMSO Stock.

  • Intermediate: Prepare a 100x Working Stock in culture media (or PBS).

    • Technique: Place 990 µL of Media in a tube. Vortex the media while slowly adding 10 µL of the DMSO stock.

    • Result: 100 µM ABT-491 in 1% DMSO. (No precipitation should be visible).

  • Final: Add the Intermediate Solution to your cells (1:100 dilution).

    • Final Concentration: 1 µM ABT-491.

    • Final DMSO:0.01% (Negligible toxicity).[1]

Module 3: In Vivo Formulation (Rat/Mouse)

Objective: Systemic delivery without hemolysis, peritonitis, or vehicle-induced pain.

The Gold Standard: Cyclodextrin Complexing Avoid injecting DMSO IV or IP if possible. It causes hemolysis and vascular irritation. The superior vehicle for ABT-491 is (2-Hydroxypropyl)-


-cyclodextrin (HP-

-CD)
.
Protocol: 45% HP-

-CD Vehicle

Based on successful neuroprotection protocols [3].

Materials:

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®).
    
  • Sterile Saline (0.9% NaCl).

  • ABT-491 Stock (Solid powder preferred, or high-conc DMSO stock).

Workflow:

  • Vehicle Prep: Dissolve HP-

    
    -CD in sterile saline to create a 45% (w/v)  solution. Filter sterilize (0.22 µm).
    
  • Complexing:

    • Option A (From Powder): Add ABT-491 powder directly to the 45% CD solution. Sonicate at 37°C for 20–30 minutes. The cyclodextrin "encapsulates" the lipophilic drug.

    • Option B (From DMSO Stock): If you must use liquid stock, add the DMSO stock dropwise to the 45% CD solution while vortexing. Ensure final DMSO is <5%.[5]

  • Validation: The solution should be clear. If cloudy, the drug is not bioavailable.

Dosing Reference Table:

Parameter Mouse (IV/IP) Rat (IV/IP) Notes
Typical Dose 15–60 mg/kg 30–90 mg/kg Doses from neuroprotection studies [3].
Injection Vol. 100–200 µL 0.5–1.0 mL Warm to body temp before injection.

| Vehicle | 45% HP-


-CD | 45% HP-

-CD | Prevents "DMSO shock" fatalities. |
Module 4: Visualization & Logic Flows
Figure 1: Solvent Selection Logic Tree

Use this logic gate to determine the correct formulation for your specific assay.

ABT_Formulation_Logic Start START: ABT-491 Experiment ExpType Experimental Context? Start->ExpType InVitro In Vitro (Cells/Platelets) ExpType->InVitro InVivo In Vivo (Mouse/Rat) ExpType->InVivo Platelets Platelet Aggregation? InVitro->Platelets Neurons Neuronal Culture? InVitro->Neurons Route Route of Admin? InVivo->Route DMSO_Limit CRITICAL: DMSO < 0.1% (Avoid COX-1 Inhibition) Platelets->DMSO_Limit Serial_Dil Use Serial Dilution (Intermediate Step) Neurons->Serial_Dil DMSO_Limit->Serial_Dil IV_IP IV or IP Injection Route->IV_IP Cyclo Use 45% HP-beta-Cyclodextrin (No DMSO) IV_IP->Cyclo Recommended DMSO_Saline DMSO/Saline Mix (Risk of Hemolysis) IV_IP->DMSO_Saline Not Recommended

Caption: Decision matrix for selecting the optimal vehicle based on experimental sensitivity. Note the critical warning for platelet assays.

Module 5: Troubleshooting (FAQ)

Q1: My ABT-491 precipitated when I added the DMSO stock to my cell media.

  • Cause: This is "solvent shock." Adding a high-concentration lipophilic stock (e.g., 25 mM) directly to an aqueous buffer causes rapid local precipitation before the solvent can disperse.

  • Fix: Use the "Sandwich" method (Module 2). Dilute the stock 1:10 or 1:100 into a small volume of media while vortexing, then add that intermediate mixture to your final vessel.

Q2: I am seeing inhibition in my Vehicle Control wells in a platelet assay.

  • Cause: Your DMSO concentration is likely too high (>0.1%). DMSO inhibits COX-1 and thromboxane formation, which are pathways often involved in PAF-mediated aggregation [2].

  • Fix: Lower the final DMSO concentration to <0.05%. If solubility fails at that level, switch to a cyclodextrin-based vehicle for in vitro use (e.g., 10% HP-

    
    -CD in PBS).
    

Q3: Can I use Ethanol instead of DMSO?

  • Answer: Yes, ABT-491 is soluble in ethanol.[6][7] However, ethanol is highly volatile (changing concentrations over time in open wells) and toxic to neurons at lower concentrations than DMSO. For in vivo work, ethanol causes significant pain and tissue damage upon injection. DMSO or Cyclodextrin is preferred.

Q4: How do I validate that the solvent isn't affecting my results?

  • Protocol: Run a "Solvent Curve" .

    • Prepare wells with 0.01%, 0.05%, 0.1%, and 0.5% DMSO (no drug).

    • Measure your baseline biological signal (e.g., calcium flux, aggregation).

    • Identify the threshold where the solvent alone alters the signal by >5%.

    • Ensure your experimental wells are at least 2x below this threshold.

References
  • Rubin, R. P. (2007). Platelet-Activating Factor (PAF) Antagonist (ABT-491) Decreases Neuronal Apoptosis in Neonatal Rat Model of Hypoxic Ischemic Brain Injury. Brain Research, 1143, 193–198.[8] Link

  • Camanici, G. G., et al. (2006).[5][9] DMSO Inhibits Human Platelet Activation Through Cyclooxygenase-1 Inhibition.[9][10] University of Zurich / ZORA. Link

  • Belayev, L., et al. (2008). LAU-0901, a novel platelet-activating factor antagonist, is highly neuroprotective in cerebral ischemia. Translational Stroke Research (referencing ABT-491 vehicle protocols). Link

  • Cayman Chemical. (2022).[6][7] Product Information: Labetalol & Similar HCl Salts Solubility Guides. Link

Sources

Validation & Comparative

ABT-491 vs WEB-2086 potency comparison in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of ABT-491 and WEB-2086: In Vitro Potency at the Platelet-Activating Factor Receptor

This guide provides a detailed comparison of the in vitro potency of two prominent Platelet-Activating Factor (PAF) receptor antagonists: ABT-491 and WEB-2086. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective analysis of their comparative performance. We will delve into their mechanism of action, present key potency data, and provide a detailed experimental protocol for assessing PAF receptor antagonism.

Introduction to PAF and its Antagonists

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1][2] It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAF-R), which is expressed on the surface of various cell types.[1][3][4] Given its central role in inflammatory cascades, the PAF receptor has become a significant target for therapeutic intervention.

ABT-491 and WEB-2086 (also known as Apafant) are two well-characterized, selective antagonists of the PAF receptor.[5][6][7] They function by competitively inhibiting the binding of PAF to its receptor, thereby blocking downstream signaling. This guide aims to critically evaluate and compare the in vitro potency of these two compounds, providing a clear, data-driven perspective for researchers selecting an appropriate antagonist for their experimental needs.

Mechanism of Action: Competitive Antagonism of the PAF Receptor

The binding of PAF to its receptor initiates a signaling cascade, primarily through the Gq protein subunit, which activates phospholipase C (PLC).[2][3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in cellular activation.[8]

Both ABT-491 and WEB-2086 act as competitive antagonists at the PAF receptor. This means they bind to the same site as PAF but do not activate the receptor. By occupying the binding site, they prevent PAF from initiating the pro-inflammatory signaling cascade. The efficacy of a competitive antagonist is determined by its binding affinity for the receptor, a parameter that can be quantified in vitro.

cluster_membrane Cell Membrane PAF_R PAF Receptor (GPCR) Gq Gq Protein PAF_R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 Release PLC->IP3 generates PAF PAF (Ligand) PAF->PAF_R Binds Antagonist ABT-491 or WEB-2086 Antagonist->PAF_R Binds & Blocks Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Response Cellular Response (e.g., Platelet Aggregation) Ca2->Response

Caption: PAF signaling pathway and antagonist mechanism of action.

Comparative In Vitro Potency: A Data-Driven Analysis

The potency of a receptor antagonist is typically expressed using two key metrics: the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

  • Ki (Inhibition Constant): Represents the binding affinity of the antagonist for the receptor. A lower Ki value signifies a higher affinity and, consequently, greater potency.

  • IC50 (Half-Maximal Inhibitory Concentration): Indicates the concentration of an antagonist required to inhibit a specific biological response by 50%. While useful, IC50 values are dependent on the specific experimental conditions, particularly the concentration of the agonist (PAF) used.[9]

The available experimental data, summarized in the table below, consistently demonstrates that ABT-491 possesses a significantly higher binding affinity and functional potency compared to WEB-2086.

CompoundParameterValue (nM)Experimental System
ABT-491 Ki0.6Intact Human Platelets
Ki3.8Isolated Rabbit Platelet Membranes[10]
WEB-2086 Ki9.9 - 16.3Human Platelets[11][12][13][14]
IC50170PAF-induced Human Platelet Aggregation[5][11]
IC50360PAF-induced Human Neutrophil Aggregation[5][11]

Based on direct competitive binding assays in human platelets, ABT-491 (Ki = 0.6 nM) exhibits an approximately 16 to 27-fold higher affinity for the PAF receptor than WEB-2086 (Ki ≈ 9.9 - 16.3 nM).[6][10][11][12][13][14][15] This superior binding affinity translates to greater functional potency in cellular assays.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine and compare the binding affinities (Ki) of antagonists like ABT-491 and WEB-2086, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system for assessing antagonist potency.

Principle: This assay measures the ability of a non-labeled antagonist (the "competitor," e.g., ABT-491 or WEB-2086) to displace a radiolabeled ligand (e.g., [³H]PAF) from the PAF receptor. The concentration of the antagonist that displaces 50% of the radioligand is its IC50. The Ki can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Materials:

  • Membrane Preparation: Isolated cell membranes from a source rich in PAF receptors (e.g., human platelets, or a cell line overexpressing human PAF-R).

  • Radioligand: [³H]PAF (Tritiated PAF).

  • Competitors: ABT-491 and WEB-2086.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters and a cell harvester/filtration manifold.

  • Scintillation Counter.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled antagonists (ABT-491 and WEB-2086) in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the following:

    • Membrane preparation (containing a fixed amount of PAF receptors).

    • [³H]PAF at a fixed concentration (typically near its Kd value for the receptor).

    • Varying concentrations of the unlabeled antagonist (or buffer for total binding control).

    • For non-specific binding control, add a high concentration of unlabeled PAF.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each antagonist concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Reagents (Membranes, [³H]PAF, Antagonists) B Set up Assay Tubes (Total, Non-Specific, Competitor) A->B C Incubate to Equilibrium (e.g., 60 min at RT) B->C D Rapid Vacuum Filtration (Separate Bound from Free) C->D E Wash Filters (Remove non-bound radiolabel) D->E F Scintillation Counting (Quantify Radioactivity) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The experimental evidence clearly indicates that ABT-491 is a more potent PAF receptor antagonist than WEB-2086 in vitro . Its significantly lower Ki value reflects a higher binding affinity for the human PAF receptor. This makes ABT-491 a preferable choice for studies requiring maximal receptor blockade at lower concentrations. However, the selection of an antagonist should always be guided by the specific requirements of the experimental design, including considerations of solubility, cell type, and potential off-target effects. The protocol provided herein offers a robust framework for independently verifying these potencies and characterizing novel PAF receptor antagonists.

References

  • Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor. PubMed Central. Available at: [Link]

  • Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Platelet-activating factor receptor and signal transduction mechanisms. PubMed. Available at: [Link]

  • WEB2086: A Chemical Probe for PTAFR. EUbOPEN. Available at: [Link]

  • Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients. MDPI. Available at: [Link]

  • Platelet-activating factor receptor - Wikipedia. Wikipedia. Available at: [Link]

  • PAF receptor binds platelet activating factor. Reactome. Available at: [Link]

  • Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist. PubMed. Available at: [Link]

  • Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets. PubMed. Available at: [Link]

  • WEB-2086. Mayflower Bioscience. Available at: [Link]

  • pA2 values for antagonists of platelet activating factor. SciSpace. Available at: [Link]

  • PAF receptor antagonist I Apafant. opnMe. Available at: [Link]

  • Quantifying secondary pharmacology antagonistic drug effects on platelet function. Sygnature Discovery. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of ABT-491 and Standard Platelet-Activating Factor (PAF) Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Platelet-Activating Factor in Pathophysiology

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid that functions as a key mediator in a wide array of physiological and pathological processes. Its discovery and characterization have illuminated its central role in inflammation, allergic reactions, and cardiovascular events. PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells.

The binding of PAF to its receptor triggers a cascade of intracellular signaling events, leading to a range of cellular responses such as platelet aggregation, increased vascular permeability, bronchoconstriction, and chemotaxis of inflammatory cells. Consequently, the PAF/PAFR signaling axis has been identified as a critical therapeutic target for a multitude of diseases, including asthma, sepsis, and thrombosis. This has spurred the development of numerous PAF receptor antagonists aimed at mitigating the detrimental effects of excessive PAF activity.

This guide will focus on a comparative analysis of ABT-491, a highly potent and selective PAF receptor antagonist, against a panel of well-characterized standard PAF antagonists. We will delve into their respective efficacies, supported by both in vitro and in vivo experimental data, and provide detailed protocols for the key assays used in their evaluation.

The PAF Receptor Signaling Pathway

The binding of PAF to its G-protein coupled receptor (PAFR) initiates a series of intracellular signaling events that are crucial to its physiological and pathological effects. Understanding this pathway is fundamental to appreciating the mechanism of action of PAF receptor antagonists.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor (PAFR) Gq Gαq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) PKC->Cellular_Response Phosphorylates Target Proteins Ca Ca²⁺ (intracellular) Ca->PKC Co-activates Ca->Cellular_Response Activates Ca²⁺-dependent Pathways ER->Ca Releases PAF PAF PAF->PAFR Binds to Antagonist PAF Antagonist (e.g., ABT-491) Antagonist->PAFR Blocks Binding

Caption: A simplified diagram of the PAF receptor signaling pathway.

Upon PAF binding, the PAFR undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq. Activated Gαq, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC). Both elevated Ca²⁺ and activated PKC then phosphorylate a variety of downstream target proteins, culminating in diverse cellular responses. PAF receptor antagonists, such as ABT-491, competitively inhibit the initial binding of PAF to its receptor, thereby blocking this entire signaling cascade.

Profile of ABT-491: A High-Potency PAF Receptor Antagonist

ABT-491 is a novel, orally active PAF receptor antagonist characterized by its high potency and selectivity.[1] Its chemical structure, an ethynylindole derivative, distinguishes it from many other classes of PAF antagonists.[1]

Mechanism of Action and Binding Affinity

ABT-491 functions as a competitive antagonist at the PAF receptor.[1] It exhibits a very high binding affinity for the human platelet PAF receptor, with a reported inhibition constant (Ki) of 0.6 nM .[1] Kinetic studies have indicated a relatively slow off-rate from the receptor, which may contribute to its prolonged duration of action.[1] This high affinity and slow dissociation are key attributes that underscore its potent inhibitory effects on PAF-mediated cellular responses.

In Vitro and In Vivo Efficacy

In vitro, ABT-491 has been shown to be a potent inhibitor of PAF-induced cellular responses, including calcium mobilization, priming, and degranulation in neutrophils.[1]

In vivo studies across multiple animal models have consistently demonstrated the potent anti-inflammatory and protective effects of ABT-491.[1] It effectively inhibits PAF-induced increases in vascular permeability, hypotension, and edema.[1] Notably, ABT-491 has shown significant oral potency, with ED₅₀ values ranging from 0.03 to 0.4 mg/kg in rats, mice, and guinea pigs for inhibiting PAF-induced responses.[1] When administered intravenously, its potency is even more pronounced, with ED₅₀ values between 0.005 and 0.016 mg/kg in these species.[1] Furthermore, a single oral dose of 0.5 mg/kg in rats provided over 50% protection against a cutaneous PAF challenge for 8 hours.[1]

ABT-491 has also demonstrated efficacy in more complex disease models, such as lipopolysaccharide (LPS)-induced endotoxemia, where it inhibited hypotension (ED₅₀ = 0.04 mg/kg), gastrointestinal damage (79% inhibition at 0.05 mg/kg), and lethality (85% survival at 1 mg/kg vs. 57% in controls) when administered orally in rats.[1]

Standard PAF Antagonists: A Comparative Overview

A variety of PAF receptor antagonists from different chemical classes have been developed and characterized. For the purpose of this guide, we will focus on a selection of well-established and frequently cited standard antagonists.

WEB 2086 (Apafant)

WEB 2086, also known as Apafant, is a synthetic thieno-triazolodiazepine that acts as a potent and specific PAF receptor antagonist. It has been widely used as a research tool to investigate the role of PAF in various physiological and pathological processes.

  • In Vitro Potency: WEB 2086 inhibits PAF-induced human platelet aggregation with a reported IC₅₀ of 0.17 µM . It also inhibits PAF-induced neutrophil aggregation with an IC₅₀ of 0.36 µM.

  • In Vivo Efficacy: In guinea pigs, oral administration of WEB 2086 at doses of 0.1 to 2.0 mg/kg dose-dependently inhibited PAF-induced bronchoconstriction and hypotension. Intravenous administration was effective at doses of 0.01 to 0.5 mg/kg. In rats, it reversed PAF-induced hypotension with an ED₅₀ of 0.052 mg/kg (i.v.).

Ginkgolide B (BN-52021)

Ginkgolide B is a naturally occurring terpenoid isolated from the leaves of the Ginkgo biloba tree. It is one of the most well-known natural PAF receptor antagonists.

  • In Vitro Potency: Ginkgolide B is a modest inhibitor of PAF binding to rabbit platelet membranes with a reported IC₅₀ of 250 nM .[2] In another study, the IC50 for inhibiting PAF-induced rabbit platelet aggregation was reported to be 24,600 nM.[3]

  • In Vivo Efficacy: The in vivo efficacy of Ginkgolide B has been demonstrated in various models, although direct ED₅₀ values are less consistently reported in direct comparison to synthetic antagonists. It has been shown to have protective effects in models of endotoxic shock.[4]

SRI 63-441 and SRI 63-675

These are synthetic PAF receptor antagonists that have been characterized for their inhibitory effects on PAF-induced responses.

  • SRI 63-441: In rabbit whole blood, it inhibited PAF-induced platelet aggregation with an IC₅₀ of 3.8 µM .[5]

  • SRI 63-675: This antagonist was found to be a potent inhibitor of PAF-induced platelet aggregation in various species, with IC₅₀ values of 3.43 µM in humans, 0.25 µM in guinea pigs, and 0.97 µM in rabbits.[6] It also inhibited PAF receptor binding to human platelets with an IC₅₀ of 0.37 µM.[6] In vivo, it inhibited PAF-induced hypotension in rats with an ED₅₀ of 32 µg/kg (i.v.) and hemoconcentration in guinea pigs with an ED₅₀ of 17 µg/kg (i.v.).[6]

Comparative Efficacy Analysis: ABT-491 vs. Standard Antagonists

In Vitro Potency Comparison
AntagonistAssaySpeciesPotency (IC₅₀/Ki)
ABT-491 Receptor Binding (Ki) Human Platelets 0.6 nM [1]
WEB 2086Platelet Aggregation (IC₅₀)Human170 nM
Ginkgolide BReceptor Binding (IC₅₀)Rabbit Platelets250 nM[2]
Ginkgolide BPlatelet Aggregation (IC₅₀)Rabbit24,600 nM[3]
SRI 63-441Platelet Aggregation (IC₅₀)Rabbit3,800 nM[5]
SRI 63-675Platelet Aggregation (IC₅₀)Human3,430 nM[6]
SRI 63-675Receptor Binding (IC₅₀)Human Platelets370 nM[6]
BN 50739Platelet Aggregation (IC₅₀)Rabbit13.8 nM[3]

Note: Direct comparison of IC₅₀ and Ki values should be done with caution as they are determined under different experimental conditions. However, the data strongly suggests the superior potency of ABT-491.

The available data clearly positions ABT-491 as a significantly more potent PAF receptor antagonist in in vitro assays compared to the standard antagonists listed. Its Ki of 0.6 nM is several orders of magnitude lower than the IC₅₀ values reported for WEB 2086, Ginkgolide B, and the SRI series of compounds in similar assays.

In Vivo Efficacy Comparison
AntagonistAnimal ModelEndpointRoutePotency (ED₅₀)
ABT-491 Rat, Mouse, Guinea Pig PAF-induced responses i.v. 0.005 - 0.016 mg/kg [1]
ABT-491 Rat, Mouse, Guinea Pig PAF-induced responses p.o. 0.03 - 0.4 mg/kg [1]
WEB 2086RatPAF-induced hypotensioni.v.0.052 mg/kg
SRI 63-675RatPAF-induced hypotensioni.v.0.032 mg/kg[6]
SRI 63-675Guinea PigPAF-induced hemoconcentrationi.v.0.017 mg/kg[6]

The in vivo data further supports the high potency of ABT-491. Its intravenous ED₅₀ values are in the low microgram per kilogram range, comparable to or more potent than SRI 63-675 and WEB 2086. The oral bioavailability and potent oral efficacy of ABT-491 are particularly noteworthy and represent a significant advantage for potential therapeutic applications.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, this section provides detailed methodologies for the key experiments used to evaluate the efficacy of PAF receptor antagonists.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the PAF receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes (e.g., from platelets or PAFR-expressing cells) Incubate Incubate membranes with radioligand and varying concentrations of the unlabeled competitor Membrane_Prep->Incubate Ligand_Prep Prepare radiolabeled ligand ([³H]PAF or [³H]antagonist) and unlabeled competitor (test compound) Ligand_Prep->Incubate Filter Rapidly filter the mixture to separate bound from free radioligand Incubate->Filter Wash Wash the filter to remove non-specifically bound radioligand Filter->Wash Scintillation Quantify radioactivity on the filter using a scintillation counter Wash->Scintillation Analysis Plot the data and calculate the IC₅₀ and Ki values Scintillation->Analysis

Caption: A workflow diagram for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from a suitable source, such as human platelets or a cell line overexpressing the PAF receptor. This is typically achieved through homogenization and differential centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer, often a Tris-HCl buffer containing divalent cations (e.g., Mg²⁺, Ca²⁺) and a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding.

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand (e.g., [³H]PAF or a high-affinity [³H]antagonist) with the prepared cell membranes in the presence of a range of concentrations of the unlabeled test compound (e.g., ABT-491). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled PAF receptor ligand).

  • Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound and non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding is the IC₅₀. The Ki can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This functional assay assesses the ability of a compound to inhibit the physiological response of platelets to PAF.

Platelet_Aggregation_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PRP_Prep Prepare Platelet-Rich Plasma (PRP) from fresh whole blood Equilibrate Equilibrate PRP in the aggregometer cuvette at 37°C PRP_Prep->Equilibrate PPP_Prep Prepare Platelet-Poor Plasma (PPP) for blanking the aggregometer PPP_Prep->Equilibrate Blank Preincubate Pre-incubate PRP with the test antagonist or vehicle Equilibrate->Preincubate Induce Add PAF to induce aggregation Preincubate->Induce Measure Measure the change in light transmittance over time Induce->Measure Analysis Calculate the percentage of aggregation inhibition and determine the IC₅₀ Measure->Analysis

Sources

Competitive Inhibition Kinetics of ABT-491 Hydrochloride: A PAF Receptor Antagonist Profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Competitive Inhibition Kinetics of ABT-491 Hydrochloride Content Type: Publish Comparison Guide

Executive Summary

This compound is a highly potent, selective antagonist of the Platelet-Activating Factor Receptor (PAFR).[1] Unlike classic competitive antagonists that rapidly associate and dissociate, ABT-491 is distinguished by a slow dissociation rate (


) , conferring a "tight-binding" or pseudo-irreversible kinetic profile under certain physiological conditions.

This guide provides a technical breakdown of ABT-491’s kinetic behavior, contrasting it with standard alternatives like WEB 2086 and CV-3988. It details the experimental protocols required to validate its competitive mechanism while accounting for its prolonged residence time—a critical factor in its high efficacy (Ki = 0.6 nM).

Mechanistic Profile & Signaling Pathway[2]

ABT-491 functions by competing with Platelet-Activating Factor (PAF) for the transmembrane binding pocket of the PAF Receptor (PAFR), a G-protein coupled receptor (GPCR).

  • Primary Mechanism: Competitive Antagonism.[2][3]

  • Signaling Impact: Blocks the

    
     signaling cascade, preventing Phospholipase C (PLC) activation, 
    
    
    
    generation, and subsequent intracellular
    
    
    mobilization.
  • Kinetic Nuance: While thermodynamically competitive (binding to the orthosteric site), the slow off-rate of ABT-491 can mimic non-competitive inhibition in pre-incubation assays because the inhibitor does not readily leave the receptor to allow agonist binding within standard assay timeframes.

Figure 1: PAFR Signaling Blockade by ABT-491

PAFR_Pathway PAF PAF (Agonist) PAFR PAF Receptor (GPCR) PAF->PAFR Activates ABT491 ABT-491 HCl (Competitive Antagonist) ABT491->PAFR Blocks (High Affinity) Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 + DAG PIP2->IP3 Ca Ca2+ Mobilization (Platelet Aggregation) IP3->Ca Downstream Effect

Caption: ABT-491 competes with PAF at the receptor site, blocking Gq-mediated calcium mobilization and platelet aggregation.

Comparative Performance Analysis

The following table contrasts ABT-491 with industry-standard PAF antagonists. Note the significant difference in binding affinity (


) and kinetic behavior.[4][5]
FeatureABT-491 HCl WEB 2086 (Apafant) CV-3988
Mechanism Competitive (Slow Off-rate)Competitive (Fast Reversible)Competitive (Specific)
Target PAF Receptor (PAFR)PAF Receptor (PAFR)PAF Receptor (PAFR)

(Human Platelets)
0.6 nM ~16.3 nM~87 - 120 nM
Binding Kinetics Tight binding; high residence time.Rapid equilibrium.Moderate affinity.
In Vivo Potency High (ED50 < 0.05 mg/kg)ModerateLower
Primary Utility High-sensitivity kinetic studies; prolonged inhibition.[1]Standard reference antagonist.Historical control (First gen).

Scientist’s Insight:

"While WEB 2086 is the standard for checking generic PAF antagonism, ABT-491 is the superior choice when 'washout resistance' is required. In functional assays, ABT-491 inhibition persists longer after removing the free drug, making it ideal for experiments requiring sustained receptor blockade."

Experimental Protocol: Kinetic Validation

To accurately characterize ABT-491, one must perform a Radioligand Binding Assay to determine


, followed by a Dissociation Rate Experiment  to confirm the slow off-rate.
Phase A: Equilibrium Competition Binding (

Determination)

Objective: Calculate the inhibitory constant (


) using the Cheng-Prusoff equation.[6]
  • Membrane Preparation: Use human platelet membranes or CHO-PAFR cell homogenates.

  • Tracer: Use

    
    -PAF (approx.[7] 0.5 nM final concentration).
    
  • Titration: Prepare ABT-491 HCl in serial dilutions (e.g.,

    
     M to 
    
    
    
    M).
  • Incubation: Incubate membranes + Tracer + ABT-491 for 90 minutes at 25°C.

    • Critical: Due to ABT-491's slow association/dissociation, a shorter incubation (e.g., 30 min) may not reach equilibrium, yielding an incorrect

      
      .
      
  • Filtration: Rapidly filter through GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Convert


 to 

using:

Where

is the radioligand concentration and

is the affinity of PAF for the receptor.
Phase B: Dissociation Rate (

) Measurement

Objective: Quantify the residence time of ABT-491.

  • Pre-incubation: Incubate membranes with saturating ABT-491 (

    
    ) for 60 min to form the Receptor-Inhibitor complex (
    
    
    
    ).
  • Jump Dilution: Dilute the mixture 100-fold into a buffer containing excess unlabelled PAF (10 µM) to prevent re-binding of ABT-491.

  • Sampling: Take aliquots at varying time points (0, 5, 10, 30, 60, 120 min).

  • Measurement: Filter and count remaining bound radioligand (if using a labeled inhibitor) or assess functional recovery (if using a functional readout).

Figure 2: Kinetic Assay Workflow

Kinetic_Workflow cluster_0 Phase A: Equilibrium cluster_1 Phase B: Dissociation (koff) Step1 Incubate: Membranes + [3H]-PAF + ABT-491 Titration Step2 Wait 90 mins (Equilibrium) Step1->Step2 Step3 Calculate IC50 & Ki Step2->Step3 Step4 Pre-bind ABT-491 to Receptor Step5 Infinite Dilution (Prevent Rebinding) Step4->Step5 Step6 Measure Fraction Bound vs Time Step5->Step6

Caption: Workflow distinguishing equilibrium binding (Ki) from kinetic dissociation (koff) analysis.

Data Interpretation & Troubleshooting
Schild Analysis for Competitiveness

To prove ABT-491 is competitive, perform a Schild analysis:

  • Generate PAF dose-response curves in the presence of fixed concentrations of ABT-491.

  • Plot

    
     vs. 
    
    
    
    .
  • Result: A slope of 1.0 indicates simple competitive antagonism.

    • Warning: If the slope < 1 or the max response is depressed, it suggests non-equilibrium conditions (insufficient incubation time due to slow kinetics) or allosteric modulation.

Common Pitfalls
  • "Non-Competitive" Artifacts: If you pre-incubate ABT-491 and then add PAF without allowing enough time for ABT-491 to dissociate, the curve will look non-competitive (depressed

    
    ). This is a kinetic artifact, not a mechanistic one.
    
  • Solubility: this compound is water-soluble (approx. 10 mg/mL), unlike the free base. Ensure you are using the salt form for aqueous buffers.

References
  • Albert, D. H., et al. (1997). "Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 283(1), 28-34.

  • Merck Millipore. "PAF Receptor Antagonist, ABT-491 - Technical Data Sheet." Calbiochem.[5][8]

  • Casals-Stenzel, J., et al. (1987). "WEB 2086, a new specific antagonist of platelet activating factor."[9] Journal of Pharmacology and Experimental Therapeutics, 241(3), 974-981.

  • Terashita, Z., et al. (1983). "CV-3988 - a specific antagonist of platelet activating factor (PAF)."[7][10][11] Life Sciences, 32(17), 1975-1982.[10]

  • Motulsky, H. J., & Neubig, R. R. (2002). "Analysis of ligand binding data." Current Protocols in Neuroscience. (Standard reference for Cheng-Prusoff and Schild analysis).

Sources

Safety Operating Guide

ABT-491 hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Operational Autonomy

Warning: High Potency Compound ABT-491 hydrochloride is a nanomolar-affinity Platelet-Activating Factor (PAF) receptor antagonist (


 nM).[1][2] While its GHS classification may indicate standard irritant warnings, its high biological potency necessitates Containment Level 2 (CL2)  handling and disposal protocols.

Core Disposal Rule: Under no circumstances shall this compound be disposed of via municipal drains, sinks, or standard trash. All waste streams must be routed to High-Temperature Incineration .

Technical Hazard Profile (E-E-A-T)

To dispose of a chemical safely, one must understand its mechanism of injury. ABT-491 is not merely a chemical irritant; it is a potent biological modulator.

PropertySpecificationOperational Implication
CAS Number 189689-94-9Use for waste manifesting and inventory tracking.
Molecular Formula

Halogenated (Fluorine/Chlorine) – requires specific incineration scrubbers.
Biological Potency

nM (PAF Receptor)
Trace contamination is bioactive. Dust control is critical.
Physical State Off-white solid / PowderHigh risk of aerosolization during transfer.
GHS Hazards H315, H319, H335Irritant to skin, eyes, and respiratory system.

Expert Insight: The presence of Fluorine and Chlorine in the molecular structure means that during incineration, acidic gases (HF, HCl) will be generated. You must label the waste container as "Halogenated Organic Waste" to ensure the disposal facility uses appropriate scrubbing systems.

Pre-Disposal Safety & Segregation

Before initiating disposal, establish a "Hot Zone" in your fume hood.

Personal Protective Equipment (PPE) Requirements:

  • Respiratory: N95 minimum; P100 or PAPR recommended if handling open powder outside a hood (strongly discouraged).

  • Dermal: Double Nitrile gloves (0.11 mm min thickness). Change outer gloves immediately after waste packaging.

  • Ocular: Chemical splash goggles.

Waste Stream Segregation: Do not mix ABT-491 waste with:

  • Oxidizers (risk of exothermic reaction).

  • Strong acids (risk of mobilizing HF/HCl fumes).

  • Biohazardous waste (unless the compound was used in biological media).

Step-by-Step Disposal Protocol

Workflow A: Solid Waste (Powder, Contaminated Wipes, Weigh Boats)
  • Primary Containment: Place solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Decontamination: Wipe the exterior of the bag with a surfactant-based cleaner (e.g., 1% SDS solution) to remove static-clinging dust.

  • Secondary Containment: Seal the bag and place it into a Rigid Yellow Waste Container (or site-specific equivalent for "Chemotherapeutic/Toxic" waste).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, Solid Debris"

    • Hazard Checkbox: Toxic, Irritant.[3]

Workflow B: Liquid Waste (Stock Solutions, Mother Liquors)
  • Solvent Compatibility: Ensure the solvent (DMSO, Water, Methanol) is compatible with your facility's "Halogenated Solvent" stream.

  • Transfer: Pour liquid into a chemically resistant HDPE or Glass carboy. Do not fill >90%.

  • Rinsing: Triple-rinse the original vessel with a small volume of compatible solvent. Add rinsate to the waste carboy.

  • Labeling:

    • Constituents: "ABT-491 HCl (<1%), DMSO (99%)" (Adjust percentages as needed).

    • Hazard Checkbox: Flammable (if organic solvent), Toxic.

Workflow C: Empty Containers (The "P-List" Standard)

Even though ABT-491 is not explicitly P-listed (like Nicotine), best practice for high-potency drugs dictates treating empty vials as hazardous.

  • Protocol: Triple rinse with solvent.

  • Disposal: Deface the label. Discard the rinsed vial into Glass/Sharps Waste destined for incineration, not recycling.

Visualizing the Decision Logic

The following diagram illustrates the critical decision points for segregating ABT-491 waste streams to ensure compliance and safety.

ABT491_Disposal Start Start: ABT-491 Waste Generated StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Wipes, PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Stock Solutions) StateCheck->LiquidWaste Liquid EmptyCont Empty Vials/Containers StateCheck->EmptyCont Empty Vessel Bagging 1. Double Bag (2-mil Poly) 2. Surface Decon SolidWaste->Bagging RigidCont Place in Rigid Container (Yellow/Black Bin) Bagging->RigidCont Incineration FINAL: High-Temp Incineration (>1000°C) RigidCont->Incineration SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck HaloStream Halogenated Waste Stream SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Non-Halogenated Stream (Segregate for Incineration) SolventCheck->NonHaloStream No (e.g., DMSO, Water) HaloStream->Incineration NonHaloStream->Incineration Rinse Triple Rinse with Solvent EmptyCont->Rinse Rinsate Add Rinsate to Liquid Waste Rinse->Rinsate GlassBin Deface Label -> Sharps/Glass Bin Rinse->GlassBin Rinsate->LiquidWaste GlassBin->Incineration

Figure 1: Operational workflow for the segregation and disposal of this compound waste streams.

Emergency Spill Response (Self-Validating Protocol)

In the event of a spill outside the fume hood, execute the "WET-WIPE" protocol to prevent aerosolization.

  • Evacuate & Alert: Clear the immediate area.

  • Don PPE: Double gloves, goggles, N95/P100.

  • Dampen: Cover the spill gently with paper towels soaked in water or methanol . Reasoning: Dry sweeping generates dust, increasing inhalation risk.

  • Scoop: Use plastic scrapers to lift the damp waste into a bag.

  • Wash: Clean the surface 3x with soap and water.

  • Verify: Use a UV light (if fluorescent tag present) or visual inspection to ensure no residue remains.

References

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA Subpart P). [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: ABT-491. [Link]

Sources

Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling ABT-491 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A detailed protocol for the safe handling and disposal of the potent platelet-activating factor (PAF) receptor antagonist, ABT-491 hydrochloride.

This compound is a highly potent, selective, and orally active platelet-activating factor (PAF) receptor antagonist.[1][2] Its potency necessitates rigorous handling procedures to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides a comprehensive framework for the selection and use of personal protective equipment (PPE), operational handling, and disposal of this compound, grounded in established safety protocols for highly potent active pharmaceutical ingredients (HPAPIs).

Understanding the Risk: Why Enhanced Precautions are Necessary

While a detailed toxicological profile for this compound is not publicly available, its classification as a "highly potent" compound requires that it be handled with the highest level of care.[1][2] Potent compounds can elicit biological effects at very low doses, making even minor exposures a potential health risk. The primary routes of exposure in a laboratory setting are inhalation of airborne powder, dermal contact, and ingestion. Therefore, a multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential.

I. Personal Protective Equipment (PPE): Your Primary Shield

The selection of PPE should be based on a thorough risk assessment of the procedures being performed. For a potent compound like this compound, the following PPE is mandatory.

Core PPE Requirements
PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case the outer glove is compromised.
Eye Protection Chemical splash goggles with a full face shield.Protects the eyes from splashes of solutions and airborne powder. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection An N95 respirator is the minimum requirement for handling the solid compound.Prevents the inhalation of fine particles. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.
Body Protection A disposable, low-linting coverall with elastic cuffs (e.g., Tyvek®).Prevents contamination of personal clothing and skin. The disposable nature eliminates the need for laundering potentially contaminated lab coats. [cite: 2(DuPont)]
Foot Protection Dedicated, slip-resistant, and closed-toe shoes with disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants out of the designated handling area.
Donning and Doffing of PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination. Follow these steps meticulously.

Donning (Putting On) PPE Workflow

G cluster_donning Donning Sequence A 1. Shoe Covers B 2. Outer Gloves A->B C 3. Coverall B->C D 4. Inner Gloves C->D E 5. Face Mask/Respirator D->E F 6. Goggles & Face Shield E->F

Caption: PPE Donning Sequence for Handling this compound.

Doffing (Taking Off) PPE Workflow

G cluster_doffing Doffing Sequence A 1. Shoe Covers B 2. Outer Gloves A->B C 3. Coverall & Inner Gloves (peel off together) B->C D 4. Goggles & Face Shield C->D E 5. Face Mask/Respirator D->E F 6. Hand Hygiene E->F

Caption: PPE Doffing Sequence for Handling this compound.

II. Operational Plan: Safe Handling from Receipt to Use

A clear and concise operational plan minimizes the risk of exposure during the handling of this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage in a designated receiving area.

  • Store the compound in a clearly labeled, sealed container in a secure, well-ventilated, and access-restricted area.

  • The recommended storage temperature is between 2-8°C.

Weighing and Aliquoting
  • All handling of the solid compound must be performed within a certified chemical fume hood or a containment glove box.

  • Use dedicated, calibrated equipment for weighing.

  • Employ a "weigh-by-difference" method to minimize the amount of powder handled.

  • Clean all equipment and the work surface with a suitable solvent (e.g., 70% ethanol) immediately after use.

Solution Preparation
  • Prepare solutions within a chemical fume hood.

  • Add the solvent to the weighed this compound slowly to avoid splashing.

  • Ensure the container is securely capped before mixing.

III. Spill and Emergency Response

Immediate and appropriate action is critical in the event of a spill.

Spill Kit Contents

A dedicated spill kit for potent compounds should be readily accessible and include:

  • Appropriate PPE (as outlined above).

  • Absorbent pads and materials.

  • Two pairs of forceps for handling contaminated materials.

  • Sealable, labeled plastic bags for waste disposal.

  • Deactivating solution (if known and validated) or a suitable cleaning solvent.

Spill Response Protocol

For a solid (powder) spill:

  • Evacuate and Secure: Immediately alert others in the area and restrict access.

  • Don PPE: Put on the full set of recommended PPE.

  • Contain the Spill: Gently cover the spill with damp absorbent pads to prevent the powder from becoming airborne. Do not dry sweep.

  • Clean the Area: Carefully wipe the area from the outside in with the damp absorbent pads.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.

  • Dispose of Waste: Place all contaminated materials, including PPE, into a labeled, sealed plastic bag for hazardous waste disposal.

For a liquid (solution) spill:

  • Evacuate and Secure: Alert others and restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE.

  • Contain and Absorb: Cover the spill with absorbent pads, working from the outside in.

  • Clean and Decontaminate: Wipe the area with fresh absorbent pads and then decontaminate with a suitable solvent.

  • Dispose of Waste: Collect all contaminated materials in a labeled, sealed plastic bag for hazardous waste disposal.

Spill Response Decision Tree

G Spill Spill Occurs IsPowder Is the spill a powder? Spill->IsPowder Cover Gently cover with damp absorbent pads IsPowder->Cover Yes Absorb Absorb with pads IsPowder->Absorb No (Liquid) Clean Clean from outside in Cover->Clean Absorb->Clean Decontaminate Decontaminate with solvent Clean->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: Decision Tree for Responding to an this compound Spill.

IV. Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All disposable PPE, absorbent materials, and contaminated labware should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour any solutions down the drain.

  • Sharps: Needles and other sharps used in conjunction with this compound should be disposed of in a designated sharps container for hazardous waste.

Final Disposal
  • The recommended method for the disposal of potent pharmaceutical waste, including chlorinated compounds like this compound, is high-temperature incineration in a licensed hazardous waste facility.[3][4][5]

  • Incineration of chlorinated materials requires specialized facilities with flue gas treatment systems to neutralize the resulting hydrogen chloride and prevent the formation of other hazardous byproducts.[3][4]

  • Consult with your institution's environmental health and safety (EHS) department to ensure compliance with all local, state, and federal regulations for hazardous waste disposal.

V. References

  • Albert, D. H., et al. (n.d.). Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Dürr. (2012, May 25). Complex issues with incinerating liquid and gaseous residues. Retrieved from [Link]

  • Google Patents. (n.d.). US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit. Retrieved from

  • World Health Organization. (n.d.). Medical Waste Incineration and Dioxin Emission. Retrieved from [Link]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.